2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine
Description
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Properties
IUPAC Name |
2-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-9-7-6(8)3-2-4-11(7)10-5/h2-4H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNANRNUHYLQPFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=C(C2=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Spectroscopic Profiling of 2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine
Executive Summary: The Scaffold Advantage
In the high-stakes arena of drug discovery, 2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine (CAS 7169-93-9) represents a critical bioisostere of the purine nucleus. Unlike the ubiquitous pyrimidine-fused analogs, the pyridine-fused [1,5-a] system offers a distinct electronic profile and solubility window, making it a privileged scaffold for kinase inhibitors (e.g., CDK, PI3K) and adenosine receptor ligands.
This guide moves beyond basic data listing. It provides a causal analysis of the compound's spectroscopic signature, linking synthetic provenance to spectral output. We define the critical quality attributes (CQAs) required to validate this intermediate before it enters complex SAR (Structure-Activity Relationship) campaigns.
Synthetic Provenance & Structural Logic[1]
To interpret the spectra, one must understand the synthesis. The presence of specific impurities (e.g., uncyclized acetamides or regioisomers) is directly predicted by the reaction pathway.
The definitive route to the 8-amine derivative involves the condensation of 2,3-diaminopyridine with an acetic acid equivalent (acetic anhydride or ethyl acetimidate). The regioselectivity is governed by the nucleophilicity of the ring nitrogen versus the exocyclic amines.
Synthesis Workflow (DOT Visualization)
The following diagram illustrates the critical cyclization step and the origin of the 8-amino substituent.
Figure 1: Synthetic pathway from 2,3-diaminopyridine. The retention of the amine at position 8 is a direct consequence of the starting material's 3-amino group remaining unreacted during the triazole ring formation.
Spectroscopic Characterization
Nuclear Magnetic Resonance ( H NMR)
The NMR spectrum of this compound is distinct due to the shielding effect of the 8-amino group on the adjacent ring protons.
Solvent: DMSO-
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Structural Assignment |
| 2-CH | 2.45 – 2.55 | Singlet (s) | 3H | - | Methyl group on Triazole ring. Diagnostic anchor signal. |
| 8-NH | 6.00 – 6.50 | Broad Singlet (br s) | 2H | - | Exchangeable amine protons. Chemical shift varies with concentration/water. |
| H-7 | 6.60 – 6.80 | Triplet (t) or dd | 1H | Proton ortho to the amino group. Significantly shielded (upfield). | |
| H-6 | 6.90 – 7.10 | Triplet (t) or dd | 1H | Proton meta to amino, para to bridgehead. | |
| H-5 | 8.20 – 8.40 | Doublet (d) | 1H | Proton adjacent to bridgehead Nitrogen (N4). Most deshielded aromatic signal. |
Application Insight:
-
H-5 vs. H-7 Differentiation: The H-5 proton is chemically distinct due to the anisotropic effect of the bridgehead nitrogen and the lack of ortho-shielding from the amine. It will always appear furthest downfield (~8.3 ppm).
-
Purity Check: Watch for a singlet at ~2.1 ppm, which indicates residual acetic acid or uncyclized acetamide intermediate.
Mass Spectrometry (MS)
The fragmentation pattern in ESI-MS (Positive Mode) is robust for structural confirmation.
-
Molecular Ion:
Da (Calculated for C H N ). -
Base Peak: Typically the parent ion
.
Fragmentation Pathway (DOT Visualization):
Figure 2: Predicted ESI-MS fragmentation logic. The loss of acetonitrile (CH
Infrared Spectroscopy (FT-IR)
The solid-state IR spectrum (KBr or ATR) serves as a rapid "fingerprint" identity test.
-
Primary Amine (
): Doublet absorption band at 3400 – 3100 cm (Asymmetric and Symmetric stretches). -
C=N Stretch (Triazole/Pyridine): Sharp, intense band at 1610 – 1630 cm
. -
C-H Stretch (Aromatic): Weak bands > 3000 cm
. -
C-H Stretch (Aliphatic Methyl): Just below 3000 cm
(~2920 cm ).
Quality Control & Purity Assessment
For drug development applications, a purity of >97% is required. The following HPLC method is recommended for separating the 8-amine from potential regioisomers (e.g., 5-amine) or unreacted diamines.
Protocol: Reverse-Phase HPLC
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic core) and 210 nm (general).
-
Retention Time: The 8-amine is relatively polar due to the free amine and pyridine nitrogen. Expect elution early in the gradient (approx. 20-30% B), distinct from the more hydrophobic non-aminated scaffold.
References
- Chemical Identity & Vendors
-
Synthetic Methodology (Analogous Pyridine Systems)
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. Molecules (MDPI), 2024. (Provides NMR trends for the scaffold). Available at: [Link]
-
-
General Triazolopyrimidine/Pyridine Scaffold Data
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC (NIH), 2018. (Discusses bioisosterism and electronic properties). Available at: [Link]
-
-
Precursor Reactivity
Sources
In Vitro Evaluation of 2-Methyltriazolo[1,5-a]pyridin-8-amine: A Technical Guide for Preclinical Assessment
Abstract
The[1][2]triazolo[1,5-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[3] This document provides a comprehensive technical framework for the initial in vitro evaluation of a novel analogue, 2-Methyltriazolo[1,5-a]pyridin-8-amine. As a member of this class, the compound is a bicyclic heterocyclic aromatic molecule, likely exhibiting weakly basic properties.[4] This guide is designed for researchers, scientists, and drug development professionals, offering a structured, causality-driven approach to characterizing its biological potential. We will detail a plausible synthetic route and a tiered workflow for assessing cytotoxicity, specific enzyme inhibition, and impact on critical cellular signaling pathways. Each protocol is presented as a self-validating system, emphasizing robust controls and clear data interpretation to ensure scientific integrity.
Introduction: The Triazolopyridine Scaffold
Triazolopyridine-based compounds are of significant interest in drug discovery due to their structural similarity to endogenous purines, allowing them to interact with a diverse range of biological targets.[3] This versatility has led to the development of triazolopyridine derivatives with applications as anticancer, anti-inflammatory, and antimicrobial agents. The strategic introduction of substituents onto the core ring system allows for the fine-tuning of physicochemical properties and biological activity. This guide outlines a systematic approach to elucidate the bioactivity profile of the previously uncharacterized 2-Methyltriazolo[1,5-a]pyridin-8-amine, establishing a foundational dataset for further preclinical development.
Proposed Synthesis of 2-Methyltriazolo[1,5-a]pyridin-8-amine
A common and effective method for the synthesis of the[1][2]triazolo[1,5-a]pyridine core involves the oxidative N-N bond formation from readily available N-aryl amidines or the cyclization of 2-hydrazinopyridines.[5] A plausible route for the target compound is outlined below.
2.1 Synthetic Pathway Overview
The synthesis can be envisioned starting from a substituted 2-hydrazinopyridine which undergoes cyclization. A well-established method involves the reaction of 2-hydrazinopyridine with an appropriate reagent to form the triazole ring, followed by functional group manipulations to install the methyl and amine groups at the desired positions.[5][6]
Caption: Proposed synthetic route for the target compound.
2.2 High-Level Synthetic Protocol
-
Acetylation: React 2-hydrazino-3-aminopyridine with acetic anhydride under appropriate conditions to form the corresponding acetylhydrazide intermediate.
-
Cyclization: Subject the intermediate to an oxidative cyclization agent, such as phosphorus oxychloride (POCl₃), to facilitate the formation of the fused triazole ring system.
-
Purification: The final product, 2-Methyltriazolo[1,5-a]pyridin-8-amine, is then purified from the reaction mixture using standard chromatographic techniques (e.g., column chromatography) and its structure confirmed by spectroscopic methods (NMR, MS).
A Tiered Strategy for In Vitro Evaluation
A logical, tiered approach is essential for efficiently characterizing a novel compound. This strategy begins with broad screening to identify general bioactivity and potential liabilities, followed by more focused, hypothesis-driven assays to elucidate specific mechanisms of action.
Caption: Tiered workflow for in vitro evaluation.
Tier 1: Cytotoxicity and Cell Viability Assessment
The initial step in evaluating any new chemical entity is to determine its effect on cell viability. This provides a baseline understanding of its cytotoxic potential and can indicate possible antiproliferative activity. The MTT assay is a robust and widely used colorimetric method for this purpose.[1]
4.1 The MTT Assay
4.1.1 Principle of the Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan.[8]
Caption: Workflow for the MTT cytotoxicity assay.
4.1.2 Detailed Experimental Protocol
-
Cell Plating: Seed human cancer cell lines (e.g., HCT-116, MCF-7, U-87 MG) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7]
-
Compound Preparation: Prepare a stock solution of 2-Methyltriazolo[1,5-a]pyridin-8-amine in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations. Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Untreated Control: Cells in medium only.
-
Blank: Medium only (no cells) for background subtraction.
-
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Correct the absorbance values by subtracting the average absorbance of the blank wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_of_Treated / Absorbance_of_Vehicle_Control) * 100
-
Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ (the concentration of compound that inhibits cell viability by 50%) using non-linear regression analysis.
-
4.1.3 Data Presentation
| Compound | Cell Line | IC₅₀ (µM) |
| 2-Methyltriazolo[1,5-a]pyridin-8-amine | HCT-116 | [Hypothetical Value] |
| 2-Methyltriazolo[1,5-a]pyridin-8-amine | MCF-7 | [Hypothetical Value] |
| 2-Methyltriazolo[1,5-a]pyridin-8-amine | U-87 MG | [Hypothetical Value] |
| Doxorubicin (Positive Control) | HCT-116 | [Expected Value] |
Tier 2: Target-Based and Mechanistic Assays
Based on the activities of related triazolopyridine and triazolopyrimidine compounds, two logical avenues for further investigation are enzyme inhibition and the modulation of key signaling pathways.
5.1 α-Glucosidase Inhibition Assay
5.1.1 Principle of the Assay α-Glucosidase is a key enzyme in carbohydrate digestion. Its inhibition is a therapeutic strategy for managing type 2 diabetes.[2] This colorimetric assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. α-Glucosidase hydrolyzes pNPG to p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm.[2][10] The presence of an inhibitor reduces the rate of this color change.
Caption: Workflow for the α-Glucosidase inhibition assay.
5.1.2 Detailed Experimental Protocol
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.8.[2]
-
Enzyme Solution: α-glucosidase from Saccharomyces cerevisiae dissolved in the phosphate buffer to a concentration of 0.5 U/mL.[2]
-
Substrate Solution: 5 mM pNPG dissolved in the phosphate buffer.[2]
-
Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃).[11]
-
Test Compound: Prepare serial dilutions of 2-Methyltriazolo[1,5-a]pyridin-8-amine in buffer.
-
Positive Control: Acarbose, a known α-glucosidase inhibitor.[10]
-
-
Assay Procedure (96-well plate):
-
To each well, add 50 µL of phosphate buffer.
-
Add 20 µL of the diluted test compound or positive control to the respective wells. For the enzyme control (100% activity), add 20 µL of buffer.
-
Add 20 µL of the α-glucosidase solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.[2]
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubate at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of the sodium carbonate stop solution.[2]
-
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the enzyme control and A_sample is the absorbance of the well with the test compound.[2]
-
Determine the IC₅₀ value by plotting the percentage inhibition against the log of the compound concentration.
-
5.1.3 Data Presentation
| Compound | α-Glucosidase IC₅₀ (µM) |
| 2-Methyltriazolo[1,5-a]pyridin-8-amine | [Hypothetical Value] |
| Acarbose (Positive Control) | [Expected Value] |
5.2 PI3K/Akt Signaling Pathway Analysis
5.2.1 Rationale and Principle The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and growth.[12] Its dysregulation is a hallmark of many cancers.[13] The activation state of this pathway can be assessed by measuring the phosphorylation of key proteins, particularly Akt at Serine 473 (p-Akt S473), using techniques like Western Blotting or specific ELISA kits. A reduction in growth factor-induced p-Akt levels in the presence of a test compound indicates inhibition of the pathway.[14]
Caption: Simplified PI3K/Akt signaling pathway.
5.2.2 Detailed Experimental Protocol (Western Blot)
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., MCF-7, known for active PI3K/Akt signaling) in 6-well plates. Grow to 70-80% confluency.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal pathway activity.
-
Compound Pre-incubation: Treat the starved cells with various concentrations of 2-Methyltriazolo[1,5-a]pyridin-8-amine (or vehicle) for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1 or EGF) for 15-30 minutes to induce robust Akt phosphorylation. Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Phospho-Akt (Ser473)
-
Total Akt (as a loading control)
-
β-Actin (as a loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal for each sample.
-
Compare the normalized p-Akt levels in compound-treated samples to the stimulated vehicle control to determine the extent of inhibition.
-
Conclusion and Future Perspectives
This guide provides a foundational, multi-tiered strategy for the initial in vitro characterization of 2-Methyltriazolo[1,5-a]pyridin-8-amine. By systematically assessing cytotoxicity, enzyme inhibition, and effects on a key cancer-related signaling pathway, researchers can build a comprehensive preliminary profile of the compound's biological activities. Positive results from these assays—such as potent and selective cytotoxicity against cancer cells, significant α-glucosidase inhibition, or clear modulation of the Akt pathway—would provide a strong rationale for advancing the compound to more complex studies, including mechanism of action deconvolution, selectivity profiling against related targets, and eventual in vivo efficacy and safety evaluations.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 15, 2026, from [Link]
-
Bio-protocol. (2023). Alpha-Glucosidase Inhibition Assay. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved February 15, 2026, from [Link]
-
Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
-
Grokipedia. (n.d.). Triazolopyridine. Retrieved February 15, 2026, from [Link]
-
Pramarat, K., et al. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 26(11), 3195. [Link]
-
National Center for Biotechnology Information. (n.d.). Triazolopyridine. PubChem Compound Database. Retrieved February 15, 2026, from [Link]
-
Singh, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104638. [Link]
-
Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved February 15, 2026, from [Link]
-
Guerrouahen, B. S., et al. (2014). Akt-Activated Endothelium Constitutes the Niche for Residual Disease and Resistance to Bevacizumab in Ovarian Cancer. Cancer Research, 74(23), 6941-6951. [Link]
-
Mahmoodi, N. O., et al. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry, 5, 100782. [Link]
-
AnyGenes. (n.d.). PI3K/AKT signaling pathway, key regulator of cell growth and survival. Retrieved February 15, 2026, from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
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- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. anygenes.com [anygenes.com]
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Strategic Design and Synthesis of 2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine Analogs
Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Leads.
Executive Summary: The "Peri-Position" Opportunity
The [1,2,4]triazolo[1,5-a]pyridine scaffold has firmly established itself in the pharmacopeia, most notably through JAK1 inhibitors like Filgotinib. However, the vast majority of medicinal chemistry campaigns focus on the 5-, 6-, and 7-positions due to synthetic accessibility.
This guide focuses on a high-value, under-explored structural vector: the 8-position (peri-position) .
The 2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine core represents a unique chemical space. The 8-amino group sits in the peri-position relative to the bridgehead nitrogen (N4). This proximity creates a distinct electronic environment and a steric "pocket" that can induce atropisomerism in downstream amides or lock conformations via intramolecular hydrogen bonding. This guide details the strategic synthesis, structural diversification, and functional validation of this specific scaffold.
Structural Architecture & Design Logic
The Scaffold Advantage
Unlike the ubiquitous quinoline or isoquinoline isosteres, the triazolo[1,5-a]pyridine core offers:
-
Bridgehead Nitrogen (N4): Acts as a critical hydrogen bond acceptor, often mimicking N1 of purines in kinase ATP pockets.
-
2-Methyl Vector: Provides metabolic stability and a lipophilic anchor, often burying into hydrophobic pockets (e.g., the gatekeeper region in kinases).
-
8-Amino Vector (The Focus):
-
Intramolecular H-Bonding: The 8-NH hydrogens can bond with the N1 of the triazole, planarizing the system.
-
Solubility: The primary amine significantly lowers LogD compared to the parent heterocycle.
-
Selectivity: Substituents at C8 project into spatial regions often unoccupied by C5/C6 analogs, offering a route to bypass resistance mutations.
-
SAR Analog Design Matrix
To maximize the utility of this guide, we categorize analogs into three generations based on the modification of the 8-amine:
| Generation | Modification Type | Structural Goal | Target Property |
| Gen 1 | Core Synthesis | 2-Me, 8-NH₂ (Parent) | Ligand Efficiency (LE) baseline. |
| Gen 2 | Acylation/Sulfonylation | 8-NH-COR / 8-NH-SO₂R | probing the "solvent front" or specific back-pocket residues. |
| Gen 3 | Heteroarylation | 8-NH-Heterocycle (Buchwald) | Bivalent inhibitors; rigidifying the scaffold. |
Synthetic Architecture: The N-Aminopyridinium Route
Direct functionalization of the C8 position on a pre-formed triazolopyridine ring is difficult due to electronic deactivation. Therefore, the most robust strategy relies on de novo ring construction using a 3-substituted pyridine precursor.
Retrosynthetic Analysis
The most reliable pathway to the 8-amine is via the reduction of an 8-nitro precursor , which is generated from the cycloaddition of a 1-amino-3-nitropyridinium salt with acetonitrile.
Figure 1: Retrosynthetic pathway accessing the 8-amine via the nitro-precursor logic.
Detailed Experimental Protocols
Protocol A: Synthesis of Aminating Agent (MSH)
Note: O-Mesitylenesulfonylhydroxylamine (MSH) is a superior aminating reagent to hydroxylamine-O-sulfonic acid (HOSA) for electron-deficient pyridines.
-
Reagents: Ethyl acetohydroxamate, Mesitylenesulfonyl chloride, Dioxane, Perchloric acid (70%).
-
Procedure:
-
Dissolve ethyl acetohydroxamate (1.0 eq) and triethylamine (1.2 eq) in DMF at 0°C.
-
Add mesitylenesulfonyl chloride (1.0 eq) portion-wise. Stir 1h.
-
Pour into ice water, extract with ether, and dry to get the precursor.
-
Treat the precursor with 70% perchloric acid in dioxane at 0°C for 15 min.
-
Precipitate with ice water to yield MSH (Caution: Potential explosive; store wet or use immediately).
-
Protocol B: The Core Synthesis (2-Methyl-8-nitro[1,2,4]triazolo[1,5-a]pyridine)
Rationale: We use 3-nitropyridine because the nitro group directs the N-amination to the nitrogen, and subsequent cyclization places the nitro group at the 8-position (adjacent to the bridgehead).
-
N-Amination:
-
Dissolve 3-nitropyridine (10 mmol) in DCM (20 mL).
-
Add a solution of MSH (12 mmol) in DCM dropwise at 0°C.
-
Stir at RT for 4 hours. A precipitate (1-amino-3-nitropyridinium mesitylenesulfonate) will form.
-
Filter, wash with ether, and dry. Yield: Typically 85-90%.
-
-
Cycloaddition (The Key Step):
-
Suspend the pyridinium salt (5 mmol) in Acetonitrile (10 mL) (Acts as solvent and reagent).
-
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (11 mmol) dropwise. Why DBU? It generates the N-ylide in situ which undergoes 1,3-dipolar cycloaddition with the nitrile.
-
Heat to 80°C for 6 hours. The solution usually turns dark red/brown.
-
Workup: Concentrate in vacuo. Dilute with water. Extract with EtOAc (3x).
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The 8-nitro isomer is the major product.
-
Data Check: 1H NMR should show a downfield shift for the proton adjacent to the nitro group.
-
Protocol C: Reduction to the 8-Amine
Rationale: The triazole ring can be sensitive to harsh hydrogenation. Iron-mediated reduction is chemoselective.
-
Procedure:
-
Dissolve 2-methyl-8-nitro[1,2,4]triazolo[1,5-a]pyridine (2 mmol) in EtOH/Water (4:1, 20 mL).
-
Add Iron powder (10 mmol) and Ammonium Chloride (10 mmol).
-
Reflux for 2 hours.
-
Filter hot through Celite to remove iron oxide sludge.
-
Concentrate filtrate and recrystallize from Ethanol.
-
Result: this compound (White/Off-white solid).
-
Structural Analog Synthesis (Gen 2 & 3)
Once the 8-amine core is secured, diversification follows standard amine protocols, but with specific caveats regarding the bridgehead nitrogen.
Pathway: Acylation and Heteroarylation
Figure 2: Diversification pathways for the 8-amine scaffold.
Critical Consideration: The "N4 Interaction"
When acylating the 8-amine, the resulting carbonyl oxygen often forms a 7-membered intramolecular hydrogen bond with the C-H at position 7, or the N-H bonds with the bridgehead N4.
-
Recommendation: Use Buchwald-Hartwig couplings to install heteroaromatics (Gen 3). The 8-amino group is moderately hindered; use Xantphos or BrettPhos precatalysts to ensure conversion.
Biological Validation & Reference Standards
To validate your analogs, they should be benchmarked against known triazolopyridine inhibitors.
Key Assays
-
JAK1/JAK2 Kinase Assay: The 8-amine analogs are structural isomers of Filgotinib (6-amine derivative). Expect altered selectivity profiles due to the vector change.
-
PDE4 Inhibition: Triazolopyridines are privileged scaffolds for Phosphodiesterase 4. The 8-substituent can occupy the solvent-exposed region of the PDE4 active site.
Comparison Table (Simulated Data for Context)
| Compound | Structure | LogD (pH 7.4) | tPSA (Ų) | Notes |
| Filgotinib | 6-position analog | 1.8 | 85 | Clinical JAK1 Inhibitor |
| Target Core | 8-NH₂-2-Me-TP | 1.2 | 68 | Higher solubility, different vector |
| Analog 3a | 8-NH-Acetyl | 1.5 | 75 | Potential metabolic soft spot blocked |
References
-
Synthesis of [1,2,4]Triazolo[1,5-a]pyridines
- Title: Strategies for the Synthesis of [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitriles.
- Source: Chemistry & Chemical Technology, 2023.
-
URL:[Link]
-
Medicinal Chemistry of the Scaffold
-
General Synthetic Methodology (N-Amination)
-
Biological Context (JAK Inhibitors)
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- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological activities of [1,2,4]triazolo[1,5-a]pyrimidines and analogs [ouci.dntb.gov.ua]
- 11. mdpi.com [mdpi.com]
- 12. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Preliminary screening of 2-Methyltriazolo[1,5-a]pyridin-8-amine
An In-depth Technical Guide to the Preliminary Screening of 2-Methyltriazolo[1,5-a]pyridin-8-amine
Abstract
This guide provides a comprehensive, technically-grounded framework for the initial biological evaluation of 2-Methyltriazolo[1,5-a]pyridin-8-amine, a novel heterocyclic compound. The triazolo[1,5-a]pyridine and the related triazolo[1,5-a]pyrimidine scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently serving as bioisosteres for purines and demonstrating a propensity for inhibiting protein kinases.[1][2][3] This document outlines a multi-tiered screening cascade designed to efficiently characterize the compound's cytotoxic profile, identify potential molecular targets within the human kinome, and validate its activity in a cellular context. The methodologies described herein are rooted in established industry best practices, emphasizing experimental causality, data integrity, and the logical progression from broad phenotypic effects to specific target engagement.
Introduction: Rationale for a Structured Screening Approach
The discovery of novel therapeutic agents requires a systematic and logical screening process. For a compound like 2-Methyltriazolo[1,5-a]pyridin-8-amine, its core structure provides a strong hypothesis-driven basis for investigation. The triazolo[1,5-a]pyrimidine ring system is isoelectronic with the purine heterocycle, suggesting it may act as a surrogate for purines in biological systems.[2][3] This structural similarity is a hallmark of many ATP-competitive kinase inhibitors, which have become a cornerstone of targeted cancer therapy.[4][5]
Therefore, a preliminary screening strategy must be designed to answer three fundamental questions in a stepwise manner:
-
Is the compound broadly cytotoxic? This establishes a therapeutic window.
-
Does it interact with specific, high-value target classes? Based on its structure, the human kinome is the most logical starting point.
-
Can the activity observed in a biochemical setting be replicated in a more physiologically relevant cellular model?
This guide details a three-part cascade to address these questions, moving from a general assessment of cell viability to specific biochemical inhibition and finally to target engagement within living cells.
Caption: High-level overview of the tiered screening cascade.
Part 1: Foundational Viability and Cytotoxicity Assessment
Expertise & Experience: The indispensable first step in evaluating any new chemical entity is to determine its effect on cell viability. A potent inhibitor of a specific target is of little therapeutic value if it is indiscriminately toxic to all cells at a similar concentration. This foundational assay establishes the 50% cytotoxic concentration (CC50), which is crucial for defining the concentration range for all subsequent experiments and calculating a preliminary therapeutic index (CC50/IC50).
Trustworthiness: We recommend the XTT assay over the more traditional MTT assay. The MTT assay's end product is an insoluble formazan crystal that requires a separate, and potentially cell-toxic, solubilization step.[6] This can introduce variability and artifacts. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay circumvents this issue as its reduction by metabolically active cells yields a water-soluble formazan product. This simplifies the protocol, reduces handling errors, and improves the reliability of the data.
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) into 96-well microplates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of 2-Methyltriazolo[1,5-a]pyridin-8-amine in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). Include a vehicle control (DMSO only).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., CyQUANT™ XTT Cell Viability Assay).[7] This typically involves mixing the XTT reagent with an electron-coupling reagent.
-
Assay Development: Add 50 µL of the prepared XTT mixture to each well.
-
Incubation & Measurement: Incubate the plate for 4 hours at 37°C, 5% CO₂. Measure the absorbance of the wells at 450 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background noise.[9]
-
Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the dose-response curve and calculate the CC50 value using non-linear regression.
Caption: Step-by-step workflow for the XTT cytotoxicity assay.
Data Presentation: Sample CC50 Data Table
| Cell Line | Compound CC50 (µM) |
| A549 | > 100 |
| MCF-7 | 85.2 |
| HCT116 | > 100 |
A CC50 value >100 µM suggests the compound has low general cytotoxicity and is an excellent candidate for further screening.
Part 2: Target-Oriented Screening - Kinase Inhibition Profile
Expertise & Experience: The structural similarity of the triazolopyridine core to purine strongly suggests that protein kinases are a high-probability target class.[3] A broad, target-based screen against a panel of kinases is the most efficient method to identify potential molecular targets early in the discovery process. This approach moves beyond a simple phenotypic observation (e.g., anti-proliferative activity) to a specific, mechanistic hypothesis.
Trustworthiness: For this screen, we recommend the ADP-Glo™ Kinase Assay. This is a robust, luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[10] Its universal applicability allows for the screening of a diverse range of kinases using a single, validated platform.[10][11] The assay is less susceptible to chemical interference from test compounds compared to fluorescence-based methods and has high sensitivity, which is crucial when working with expensive enzymes.[10]
Experimental Protocol: ADP-Glo™ Kinase Assay
A. Primary Single-Point Screen
-
Reaction Setup: In a 384-well plate, set up the kinase reaction including the specific kinase enzyme, its corresponding substrate, and ATP at its approximate Km concentration.
-
Compound Addition: Add 2-Methyltriazolo[1,5-a]pyridin-8-amine to a final concentration of 10 µM. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour.
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly produced ADP into ATP, and then that ATP into a luminescent signal. Incubate for 30 minutes.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the positive and negative controls. A common hit threshold is >50% inhibition.
B. Secondary Dose-Response Screen (for hits from primary screen)
-
Follow the same protocol as above, but test the compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM).
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression.
Caption: Principle of the two-step ADP-Glo™ kinase assay.
Data Presentation: Sample Kinase Profiling Data
Primary Screen (% Inhibition at 10 µM)
| Kinase Target | Kinase Family | % Inhibition |
| EGFR | Tyrosine Kinase | 8.2 |
| SRC | Tyrosine Kinase | 91.5 |
| CDK2 | Serine/Threonine | 15.7 |
| PI3Kα | Lipid Kinase | 6.3 |
| ... (Panel) | ... | ... |
Secondary Screen (IC50 for Hits)
| Kinase Target | IC50 (µM) |
| SRC | 0.250 |
Part 3: Cell-Based Target Engagement and Phenotypic Confirmation
Expertise & Experience: A positive result in a biochemical assay is a critical first step, but it does not guarantee activity in a living cell.[12] Factors such as cell membrane permeability, efflux pump activity, and intracellular ATP concentrations (which can be much higher than in biochemical assays) can prevent a compound from reaching and inhibiting its target.[12] Therefore, it is essential to validate the biochemical hit in a cellular context.
Trustworthiness: The NanoBRET™ Target Engagement assay is a state-of-the-art method for quantifying compound binding to a specific protein target within living cells.[11] The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer). A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.[11] This provides a direct, quantitative measure of target engagement and allows for the determination of a cellular IC50, which is often more predictive of in vivo efficacy.
Experimental Protocol: NanoBRET™ Target Engagement Assay (High-Level)
-
Cell Preparation: Use cells that have been engineered to express the target kinase (e.g., SRC) fused to a NanoLuc® luciferase tag.
-
Cell Plating: Plate the cells in a 96-well or 384-well white assay plate.
-
Compound Addition: Add the test compound in a dose-response format.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer specific for the target kinase.
-
Substrate Addition: Add the NanoLuc® substrate.
-
Incubation: Incubate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Simultaneously measure the donor emission (luciferase) and acceptor emission (tracer) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio and plot the dose-response curve to determine the cellular IC50 value.
Data Presentation: Sample Target Engagement Data
| Assay Type | Target | IC50 (µM) |
| Biochemical (ADP-Glo) | SRC | 0.250 |
| Cellular (NanoBRET) | SRC | 0.850 |
A small shift between biochemical and cellular IC50 values indicates good cell permeability and effective on-target activity.
Conclusion and Path Forward
This in-depth guide presents a logical, efficient, and technically sound cascade for the preliminary screening of 2-Methyltriazolo[1,5-a]pyridin-8-amine. By progressing from a broad assessment of cytotoxicity to a specific biochemical screen and culminating in a cellular target engagement assay, this workflow maximizes the potential for generating meaningful and actionable data.
A successful outcome from this cascade would be a compound that demonstrates:
-
Low Cytotoxicity: A high CC50 value (>30 µM).
-
Potent Biochemical Inhibition: A low nanomolar to low micromolar IC50 against a specific kinase or a small set of related kinases.
-
On-Target Cellular Activity: A cellular IC50 value that is reasonably close (e.g., within 10-fold) to its biochemical IC50.
Such a profile would identify 2-Methyltriazolo[1,5-a]pyridin-8-amine as a high-quality hit compound, validating its core scaffold as a promising starting point for a full-fledged lead optimization program. Subsequent steps would involve structure-activity relationship (SAR) studies, selectivity profiling against a wider kinome panel, and assessment of ADME (absorption, distribution, metabolism, and excretion) properties.
References
- Vertex AI Search. (n.d.). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges.
- Wikipedia. (n.d.). Phenotypic screening.
- Pfizer. (n.d.). Achieving Modern Success in Phenotypic Drug Discovery.
- Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery.
- Biobide. (n.d.). Phenotypic Screening for Drug Discovery.
- Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
- Invitrogen. (n.d.). CyQUANT™ MTT and XTT Cell Viability Assays.
- The Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases.
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
- BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening.
- Biotium. (n.d.). MTT Cell Viability Assay Kit.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays.
- ICE Bioscience. (n.d.). Kinase profiling and screening.
- BPS Bioscience. (n.d.). Kinase Screening & Profiling Service.
- Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
-
Benchchem. (n.d.). 2-(Methylthio)[13][14][15]triazolo[1,5-a]pyrimidin-7-amine. Retrieved February 15, 2026, from
-
CymitQuimica. (n.d.). CAS 7135-02-6: 5,7-dimethyl[13][14][15]triazolo[1,5-a]pyrimidin…. Retrieved February 15, 2026, from
-
ResearchGate. (2025, September 28). Strategies for the Synthesis of[13][14][15]Triazolo[1,5-a]pyridine-8-carbonitriles. Retrieved February 15, 2026, from
-
ResearchGate. (2020, October). Biological activities of[13][14][15]triazolo[1,5-a]pyrimidines and analogs. Retrieved February 15, 2026, from
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
-
NIH. (n.d.). Synthesis and Anti-tumor Activities of Novel[13][14][15]triazolo[1,5-a]pyrimidines. Retrieved February 15, 2026, from
- PMC. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- eScholarship.org. (2019, March 1). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
- PMC. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
- ResearchGate. (2025, August 7). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
Sources
- 1. 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | High Purity [benchchem.com]
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- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. CyQUANT™ MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. books.rsc.org [books.rsc.org]
- 13. proventainternational.com [proventainternational.com]
- 14. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 15. technologynetworks.com [technologynetworks.com]
2-Methyltriazolo[1,5-a]pyridin-8-amine: A Technical Guide to its Evaluation as a Novel Purine Analog
Abstract
This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 2-Methyltriazolo[1,5-a]pyridin-8-amine as a potential purine analog. While limited public data exists for this specific molecule, the[1][2][3]triazolo[1,5-a]pyridine scaffold, a close structural relative of the known purine isostere[1][2][3]triazolo[1,5-a]pyrimidine, presents a compelling case for investigation.[1][4] This document outlines a plausible synthetic route, proposes hypothesized mechanisms of action, and provides detailed, field-proven protocols for assessing its potential as a modulator of purine-dependent pathways, with a particular focus on kinase inhibition. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting purine-binding proteins.
Introduction: The Rationale for Investigating 2-Methyltriazolo[1,5-a]pyridin-8-amine as a Purine Analog
Purine analogs are a cornerstone of modern pharmacology, with wide-ranging applications as anticancer, antiviral, and immunosuppressive agents.[5] Their therapeutic efficacy stems from their structural mimicry of endogenous purines (adenine and guanine), enabling them to interfere with nucleic acid synthesis or inhibit the activity of key enzymes involved in cellular metabolism and signaling.[5] The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has been successfully developed as a purine isostere in various drug discovery programs.[1][4] The closely related[1][2][3]triazolo[1,5-a]pyridine core of 2-Methyltriazolo[1,5-a]pyridin-8-amine is therefore a logical starting point for the design of novel purine analogs.
This guide presents a strategic approach to the evaluation of 2-Methyltriazolo[1,5-a]pyridin-8-amine, a compound with the potential to interact with purine-binding sites in proteins such as kinases. The Janus kinase (JAK) family of non-receptor tyrosine kinases, for which inhibitors based on the 2-amino-[1][2][3]triazolo[1,5-a]pyridine scaffold have been identified, represents a particularly interesting target class for this line of inquiry.[6][7]
Synthesis and Characterization of 2-Methyltriazolo[1,5-a]pyridin-8-amine
While a specific synthesis for 2-Methyltriazolo[1,5-a]pyridin-8-amine is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the construction of the[1][2][3]triazolo[1,5-a]pyridine ring system.[8][9] The following proposed synthesis leverages a copper-catalyzed oxidative N-N bond formation.
Caption: Proposed synthetic route for 2-Methyltriazolo[1,5-a]pyridin-8-amine.
Proposed Synthetic Protocol
-
Protection of 2-amino-3-nitropyridine: The starting material, 2-amino-3-nitropyridine, is protected to prevent side reactions. A suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, can be introduced under standard conditions.
-
Reduction of the Nitro Group: The nitro group of the protected intermediate is reduced to an amine, for example, through catalytic hydrogenation using palladium on carbon (Pd/C).
-
Formation of the Amidine: The resulting diamine is reacted with an acetimidate derivative to form the corresponding N-pyridinylacetamidine.
-
Oxidative Cyclization: The key N-N bond formation is achieved through a copper-catalyzed oxidative cyclization. This reaction is anticipated to proceed in the presence of a copper catalyst and an oxidant, such as air or a peroxide.[8]
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product, 2-Methyltriazolo[1,5-a]pyridin-8-amine.
Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques:
| Technique | Purpose |
| ¹H and ¹³C NMR | To confirm the chemical structure and assess purity. |
| Mass Spectrometry | To determine the molecular weight of the compound. |
| FTIR Spectroscopy | To identify the functional groups present in the molecule. |
| Elemental Analysis | To confirm the elemental composition of the compound. |
Hypothesized Mechanism of Action as a Purine Analog
The structural resemblance of 2-Methyltriazolo[1,5-a]pyridin-8-amine to the endogenous purine, adenine, is the foundation for its potential as a purine analog. The nitrogen-rich heterocyclic core and the positioning of the exocyclic amine group mimic the key hydrogen bonding features of adenine.
Caption: Structural comparison of adenine and 2-Methyltriazolo[1,5-a]pyridin-8-amine.
This structural mimicry suggests that 2-Methyltriazolo[1,5-a]pyridin-8-amine could compete with ATP for binding to the active site of kinases, thereby inhibiting their catalytic activity. The known activity of related triazolopyridines as JAK2 inhibitors further supports this hypothesis.[6][7]
Experimental Protocols for Biological Evaluation
A tiered approach to the biological evaluation of 2-Methyltriazolo[1,5-a]pyridin-8-amine is recommended, starting with in vitro enzyme assays and progressing to cell-based and target engagement studies.
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2-Amino-[1,2,4]triazolo[1,5-a]pyridines as JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. New Method for the General Synthesis of [1,2,4]Triazolo[1,5-a]pyridines [organic-chemistry.org]
Methodological & Application
Protocol for synthesizing 2-Methyltriazolo[1,5-a]pyridin-8-amine
This Application Note details the optimized protocol for the synthesis of 2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for quinolines and purines in kinase inhibitors (e.g., JAK1/2 inhibitors) and adenosine receptor antagonists.
Part 1: Core Directive & Scientific Logic
Synthetic Strategy: The "Nitro-Reduction" Route Direct amination of the triazolopyridine core at the C8 position is synthetically challenging due to electronic deactivation. Therefore, this protocol utilizes a Retrosynthetic Approach starting from 2-chloro-3-nitropyridine . The 3-nitro group serves as a masked amine, protected from the oxidative or electrophilic conditions required to build the triazole ring.
The pathway consists of three distinct stages:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the 2-chloro group with hydrazine.[1]
-
Dimroth-Type Cyclocondensation: Formation of the [1,2,4]triazole ring using a two-carbon synthon (Triethyl orthoacetate).
-
Chemoselective Reduction: Conversion of the 8-nitro group to the final 8-amine.
Part 2: Detailed Experimental Protocol
Stage 1: Synthesis of 2-Hydrazino-3-nitropyridine
Rationale: The high reactivity of the 2-chloro position activated by the ortho-nitro group allows this reaction to proceed under mild conditions, preventing decomposition of the hydrazine.
Materials:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
Hydrazine hydrate (80% aqueous solution, 3.0 eq)
-
Ethanol (Absolute)[2]
-
Tetrahydrofuran (THF) - optional co-solvent
Procedure:
-
Dissolution: Dissolve 2-chloro-3-nitropyridine (10 g, 63 mmol) in Ethanol (100 mL). If solubility is poor, add THF (20 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Add Hydrazine hydrate (9.2 mL, 189 mmol) dropwise over 20 minutes. Caution: Exothermic reaction.[1]
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.8) should disappear, replaced by a lower Rf spot (Rf ~0.3, orange/red).
-
Workup: The product often precipitates as an orange/red solid during the reaction.
-
If solid forms: Filter the precipitate, wash with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL).
-
If no precipitate:[1] Concentrate the solvent to ~20% volume, add cold water (50 mL), and filter the resulting solid.
-
-
Drying: Dry under vacuum at 40°C.
-
Yield Expectation: 85–95%[1]
-
Appearance: Orange to red solid.
-
Stage 2: Cyclization to 2-Methyl-8-nitro[1,2,4]triazolo[1,5-a]pyridine
Rationale: Triethyl orthoacetate is preferred over acetic anhydride/acetic acid. It acts as both the solvent and the reagent, driving the reaction via ethanol elimination without generating strong acidic byproducts that could complicate purification.
Materials:
-
2-Hydrazino-3-nitropyridine (from Stage 1)
-
Triethyl orthoacetate (TEOAc) (5.0 eq or used as solvent)
-
Catalyst (Optional): p-Toluenesulfonic acid (pTsOH) (0.05 eq)
Procedure:
-
Setup: Suspend 2-hydrazino-3-nitropyridine (5 g) in Triethyl orthoacetate (25 mL).
-
Cyclization: Heat the mixture to reflux (approx. 145°C) for 4–6 hours.
-
Mechanism Note: The reaction proceeds through an imidate intermediate followed by intramolecular nucleophilic attack of the pyridine nitrogen onto the imidate carbon.
-
-
Monitoring: Monitor by LC-MS or TLC. The hydrazino peak should disappear.
-
Workup: Cool the reaction mixture to RT. The product may crystallize out.
-
Add Hexane or Diethyl ether (50 mL) to the mixture to precipitate the product fully.
-
Filter the solid and wash with Hexane.
-
-
Purification: If the product is dark, recrystallize from Ethanol/Water.
-
Yield Expectation: 70–85%[1]
-
Appearance: Yellow to light brown solid.
-
Stage 3: Reduction to this compound
Rationale: Catalytic hydrogenation is the cleanest method. However, if halogen substituents are present elsewhere on the ring, an Iron/Ammonium Chloride reduction is preferred to prevent dehalogenation.
Materials:
-
8-Nitro intermediate (from Stage 2)
-
10% Pd/C (10 wt% loading)
-
Methanol (MeOH)
-
Hydrogen gas (balloon pressure)
Procedure:
-
Preparation: Dissolve the 8-nitro intermediate (2 g) in MeOH (40 mL).
-
Catalyst Addition: Under an Argon atmosphere, carefully add 10% Pd/C (200 mg). Caution: Pd/C is pyrophoric; keep wet with solvent.[1]
-
Hydrogenation: Purge the flask with Hydrogen gas (balloon) three times. Stir vigorously at RT under H2 atmosphere for 3–12 hours.
-
Completion: Monitor by LC-MS (Target Mass: [M+H]+ ~149.07). The nitro group reduction is usually fast.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate to dryness.
-
Final Purification: The crude amine is often pure enough. If necessary, purify via flash chromatography (DCM:MeOH 95:5).
-
Part 3: Visualization & Data
Reaction Scheme & Workflow
Figure 1: Step-wise synthetic route from chloronitropyridine to the target triazolopyridine amine.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Stage 1) | Bis-substitution (Hydrazine attacks two rings) | Use a large excess of hydrazine (3–5 eq) and add the substrate to the hydrazine solution. |
| Incomplete Cyclization (Stage 2) | Temperature too low | Ensure internal temperature reaches >130°C. Add catalytic pTsOH if reaction stalls.[1] |
| Product is Oily/Sticky | Residual TEOAc or solvent | Triturate the crude oil with Diethyl Ether or Hexane to induce crystallization. |
| Over-reduction (Stage 3) | Hydrogenolysis of the triazole ring (rare) | Stop reaction immediately upon consumption of SM. Use Fe/NH4Cl (mild conditions) instead of H2/Pd. |
References
-
Huntsman, E., et al. (2005).[3] "Synthesis of 1,2,4-triazolo[1,5-a]pyridines." European Journal of Organic Chemistry.[3]
-
Nagamoto, Y., et al. (2024). "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines." Molecules.
-
Potapov, A. Y., et al. (2021). "Synthesis of new 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines." Chemistry of Heterocyclic Compounds.
-
Verma, S. K., et al. (2019). "Synthesis of [1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles." Synthesis.
Sources
- 1. WO2009047514A1 - [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use - Google Patents [patents.google.com]
- 2. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Application Note: 2-Methyltriazolo[1,5-a]pyridin-8-amine as a Pharmacophore Scaffold for Adenosine Receptor Antagonism
This Application Note is designed for medicinal chemists and pharmacologists involved in the development of adenosine receptor antagonists. It focuses on 2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine (CAS: 7169-93-9), a critical heterocyclic scaffold used to synthesize high-affinity ligands for the Adenosine A2A and A1 receptors.
Executive Summary & Pharmacological Context
The modulation of Adenosine Receptors (ARs)—specifically the A2A and A1 subtypes—is a validated therapeutic strategy for Parkinson’s disease (A2A antagonism) and immuno-oncology (A2A blockade to reverse T-cell suppression).
This compound represents a "simplified core" or fragment-based lead . While the full antagonist potency often requires derivatization at the 8-amino position (typically with bulky aryl-acyl groups to engage the receptor's exosite), this specific scaffold offers a distinct bioisosteric advantage over the classic [1,2,4]triazolo[1,5-a]triazine core found in the reference antagonist ZM 241385 .
Key Advantages of the Pyridine Scaffold:
-
Bioisosterism: Replacing the triazine or pyrimidine ring with a pyridine ring alters the electron density and solubility profile, potentially improving blood-brain barrier (BBB) penetration—a critical parameter for CNS targets like Parkinson's.
-
Synthetic Versatility: The 8-amino group acts as a nucleophilic "handle," allowing for the rapid generation of SAR (Structure-Activity Relationship) libraries via amide coupling or reductive amination.
Molecular Mechanism of Action
The triazolo[1,5-a]pyridine core mimics the adenine ring of the endogenous ligand, adenosine. It binds to the orthosteric site of the G-Protein Coupled Receptor (GPCR).
-
Anchoring: The ring nitrogens (N1/N3) and the bridgehead nitrogen accept hydrogen bonds from conserved residues (typically Asn253 in A2A).
-
Steric Blockade: The 2-methyl group provides a small hydrophobic anchor, but derivatization at the 8-position is usually required to extend into the extracellular vestibule, preventing the "toggle switch" conformational change necessary for G-protein activation.
Pathway Visualization
The following diagram illustrates the signaling cascade blocked by this antagonist.
Caption: Competitive antagonism of the A2A receptor signaling pathway.[1][2] The antagonist prevents Gs-protein coupling and subsequent cAMP accumulation.
Experimental Protocols
Protocol A: Chemical Derivatization (Library Generation)
Objective: To convert the low-affinity 8-amine fragment into a high-affinity antagonist by introducing a hydrophobic "tail" (e.g., furan or phenol moieties similar to ZM 241385).
Reagents:
-
Scaffold: this compound (1.0 eq)[3]
-
Acylating Agent: 4-methoxybenzoyl chloride or 2-furoyl chloride (1.1 eq)
-
Base: Triethylamine (TEA) or Pyridine (2.0 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Workflow:
-
Dissolution: Dissolve 100 mg of the amine scaffold in 5 mL anhydrous DCM under Nitrogen atmosphere.
-
Activation: Add TEA (2.0 eq) and cool the mixture to 0°C.
-
Coupling: Dropwise add the acyl chloride (1.1 eq). The reaction is exothermic; control temperature to prevent bis-acylation.
-
Monitoring: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM). The amine spot (polar) should disappear, replaced by a less polar amide spot.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Dry over MgSO₄.
-
Purification: Flash column chromatography is essential to remove trace unreacted amine, which can interfere with binding assays.
Protocol B: Radioligand Binding Assay (Affinity Screening)
Objective: Determine the binding affinity (
Materials:
-
Membranes: HEK293 cells stably expressing human A2A receptors.
-
Radioligand:
ZM 241385 (Antagonist radioligand) or CGS 21680 (Agonist radioligand). Note: Antagonist radioligands are preferred to avoid G-protein shift complications. -
Non-specific binding control: 10 µM NECA or XAC.
Step-by-Step:
-
Preparation: Dilute membranes in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4). Add Adenosine Deaminase (ADA) (2 U/mL) to degrade endogenous adenosine.
-
Incubation:
-
Mix: 50 µL Membrane suspension + 25 µL Radioligand (final conc. ~ Kd) + 25 µL Test Compound (2-Methyltriazolo... derivative).
-
Concentration range: 10⁻¹⁰ M to 10⁻⁵ M (semi-log dilutions).
-
-
Equilibrium: Incubate for 90 minutes at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via Liquid Scintillation Counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol C: Functional cAMP Accumulation Assay
Objective: Confirm the compound acts as an antagonist (inhibits agonist-induced response) rather than an agonist.
Workflow Visualization:
Caption: Functional cAMP assay workflow. The antagonist is added prior to the agonist (NECA) to assess inhibition efficiency.
Data Interpretation:
-
Agonist Mode: If the compound alone increases cAMP, it is an agonist (discard if seeking antagonist).
-
Antagonist Mode: The compound should dose-dependently reduce the cAMP signal generated by the NECA challenge.
-
Schild Analysis: Perform the assay with varying concentrations of antagonist to determine
(measure of antagonist potency independent of agonist).
Quantitative Data Summary (Reference Values)
When evaluating this compound derivatives, compare results against these standard benchmarks:
| Compound | Scaffold Core | Target | Affinity ( | Functional Role |
| 2-Methyl...-8-amine | Triazolo[1,5-a]pyridine | A2A | > 1000 (Low) | Fragment/Scaffold |
| ZM 241385 | Triazolo[1,5-a]triazine | A2A | 0.8 | Potent Antagonist |
| CGS 15943 | Triazolo[1,5-c]quinazoline | Non-selective | 3.0 | Pan-antagonist |
| SCH 58261 | Pyrazolo-triazolo-pyrimidine | A2A | 2.3 | Selective Antagonist |
Note: The free amine (the topic of this note) has low affinity on its own. It acquires nanomolar potency only upon acylation of the 8-amino group with hydrophobic moieties (e.g., furyl, phenolic groups).
References
-
ChemicalBook. (n.d.). This compound Properties and Supplier Data. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2005). Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
Baraldi, P. G., et al. (2006). Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile. Purinergic Signalling. Retrieved from
-
Federico, S., et al. (2019). [1,2,4]Triazolo[1,5-c]pyrimidines as adenosine receptor antagonists: Modifications at the 8 position to reach selectivity towards A3 adenosine receptor subtype. ChEMBL Document. Retrieved from
-
CymitQuimica. (n.d.). Product Data Sheet: this compound. Retrieved from
Sources
Application Note: Experimental Setup for 2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine Studies
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and pharmacology. It details the synthesis, characterization, and biological evaluation of 2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine , a privileged scaffold often utilized as a bioisostere of adenine in kinase inhibitors and adenosine receptor antagonists.
Introduction & Scientific Rationale
The [1,2,4]triazolo[1,5-a]pyridine ring system is a bicyclic heteroaromatic scaffold that serves as a robust bioisostere for the purine nucleus found in ATP and adenosine. The specific derivative This compound (hereafter referred to as 8-ATP-Me ) is of high value in drug discovery due to its ability to mimic the N-1/C-6 motif of adenine, facilitating critical hydrogen bonding interactions within the ATP-binding pockets of kinases or the orthosteric sites of G-protein coupled receptors (GPCRs), particularly Adenosine A2A receptors.
Key Chemical Features:
-
Bridgehead Nitrogen (N4): Increases metabolic stability compared to non-fused analogs.
-
8-Amino Group: Provides a hydrogen bond donor mimicking the exocyclic amine of adenine.
-
2-Methyl Group: Occupies small hydrophobic pockets (e.g., the gatekeeper region in kinases) and blocks metabolic oxidation at the C2 position.
Synthesis Protocol: The 8-Bromo Intermediate Route
Direct synthesis of the 8-amino derivative from 2,3-diaminopyridine often suffers from regioselectivity issues (competing imidazo[4,5-b]pyridine formation). Therefore, a Late-Stage Amination Strategy starting from 2-amino-3-bromopyridine is recommended for high purity and scalability.
Workflow Diagram
Caption: Three-step synthetic pathway utilizing a bromo-intermediate to ensure regioselective ring closure and flexible late-stage amination.
Detailed Methodology
Step 1: Formation of the Amidine Intermediate
-
Reagents: 2-Amino-3-bromopyridine (1.0 equiv), N,N-Dimethylacetamide dimethylacetal (DMA-DMA) (1.2 equiv).
-
Procedure: Dissolve 2-amino-3-bromopyridine in anhydrous EtOH or Toluene. Add DMA-DMA dropwise.
-
Conditions: Heat to reflux (80–110°C) for 2–4 hours. Monitor by TLC (formation of a less polar spot).
-
Workup: Concentrate in vacuo. The residue (often an oil) is used directly in the next step to avoid hydrolysis.
Step 2: Oxidative Cyclization (Ring Closure)
-
Reagents: Crude amidine intermediate, Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv), Pyridine (2.0 equiv), Methanol.
-
Procedure: Dissolve the amidine in MeOH (0.2 M). Add Pyridine.[1][2][3][4][5] Cool to 0°C. Add HOSA portion-wise to control exotherm.
-
Mechanism: HOSA aminates the specific pyridine ring nitrogen, followed by intramolecular condensation.
-
Conditions: Stir at RT for 12 hours.
-
Purification: Evaporate solvent. Partition between EtOAc and saturated NaHCO₃. Dry organic layer (MgSO₄). Purify via flash chromatography (Hexane/EtOAc).
-
Product: 8-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine .
Step 3: Copper-Catalyzed Amination
-
Reagents: 8-Bromo-intermediate (1.0 equiv), Aqueous Ammonia (28%, excess), Cu₂O (0.1 equiv), NMP (N-Methyl-2-pyrrolidone).
-
Procedure: In a pressure tube, combine the bromide, Cu₂O, and NMP. Add aqueous ammonia. Seal the tube.
-
Conditions: Heat to 100–120°C for 16–24 hours. (Alternatively, use Buchwald-Hartwig conditions: Pd₂(dba)₃, BINAP, LiHMDS for milder conditions if functional groups are sensitive).
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine to remove NMP.
-
Final Purification: Recrystallization from Ethanol/Water or preparative HPLC.
Analytical Characterization Standards
To ensure the integrity of the "Experimental Setup," the following data must be acquired.
| Technique | Parameter | Expected Signal / Criteria |
| ¹H NMR (DMSO-d₆) | C2-Methyl | Singlet, δ 2.40–2.50 ppm (3H). |
| C8-Amine | Broad Singlet, δ 6.00–7.50 ppm (2H, exchangeable with D₂O). | |
| Aromatic Protons | Three signals (dd or m) corresponding to H5, H6, H7. H7 (adjacent to C8) typically shifts upfield upon amination. | |
| ¹³C NMR | C8-C | Significant downfield shift (~140–150 ppm) due to amino attachment. |
| LC-MS | [M+H]⁺ | Calc: 149.07 (C₇H₈N₄). Obs: 149.1 ± 0.1 amu. |
| HPLC | Purity | >95% (UV 254 nm). Impurity <0.5% (specifically 2,3-diaminopyridine).[2] |
Biological Application Protocols
Study A: Adenosine A2A Receptor Binding Assay (Radioligand)
This assay validates the scaffold's ability to act as a competitive antagonist, a common application for 8-amino-triazolopyridines.
-
Cell Line: HEK293 membranes stably expressing human A2A receptor.
-
Radioligand: [³H]-ZM241385 (Antagonist) or [³H]-CGS21680 (Agonist).
-
Non-specific Binding Control: 10 µM NECA or XAC.
-
Protocol:
-
Incubate membrane prep (5–10 µg protein) with [³H]-Ligand (2 nM) and increasing concentrations of 8-ATP-Me (10⁻¹⁰ to 10⁻⁵ M).
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Incubation: 90 minutes at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.
-
Analysis: Calculate K_i using the Cheng-Prusoff equation.
-
Study B: Kinase Profiling (ATP Competition)
Since the scaffold mimics ATP, profiling against a panel of kinases (e.g., CDK2, GSK3β) is standard.
-
Assay Type: FRET-based or ADP-Glo™ (Luminescence).
-
Reagents: Recombinant Kinase, Peptide Substrate, Ultra-Pure ATP.
-
Protocol:
-
Prepare 3x Enzyme mix, 3x Substrate/ATP mix, and 3x 8-ATP-Me solution.
-
Add compound (variable conc.) to 384-well plate.
-
Add Enzyme; incubate 10 min (to detect slow-binding).
-
Add ATP/Substrate to initiate.
-
Read signal after 60 min.
-
-
Self-Validation: Include Staurosporine as a positive control reference.
Safety & Handling (SDS Summary)
-
Hazard Identification: The this compound scaffold is a Potent Bioactive . Treat as a potential sensitizer and irritant.
-
P-Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).
-
Storage: Store at -20°C under inert atmosphere (Argon). The 8-amino group is susceptible to oxidation over long periods; protect from light.
-
Disposal: High-temperature incineration. Do not release into aqueous waste streams due to potential ecotoxicity (kinase inhibition).
References
-
Synthesis of [1,2,4]triazolo[1,5-a]pyridines (General Method)
-
Adenosine Receptor Antagonism (Scaffold Validation)
-
Triazolopyrimidine/Pyridine Bioisosterism
-
Amination of Halogenated Heterocycles
- Title: A General Method for the Amin
- Source: Journal of the American Chemical Society (Buchwald et al.).
-
URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. cyberleninka.ru [cyberleninka.ru]
Application Note: Cellular Profiling of 2-Methyltriazolo[1,5-a]pyridin-8-amine
This Application Note is structured to guide researchers in the evaluation of 2-Methyltriazolo[1,5-a]pyridin-8-amine (and its structural derivatives) within cell-based systems.
Based on the structural pharmacophore, this compound is a privileged scaffold primarily associated with ATP-competitive kinase inhibition , most notably targeting p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Janus Kinases (JAK1/2) . It serves as a critical fragment in Fragment-Based Drug Discovery (FBDD) or a core building block for synthesizing anti-inflammatory agents.[1]
Introduction & Mechanistic Basis
2-Methyltriazolo[1,5-a]pyridin-8-amine represents a fused bicyclic heteroaromatic system designed to mimic the adenine ring of ATP. In medicinal chemistry, this scaffold is exploited for its ability to form hydrogen bonds with the "hinge region" of protein kinases.
Biological Relevance[1][2][3][4][5][6][7][8][9]
-
Primary Target (p38 MAPK): The triazolopyridine core is a bioisostere for triazolopyrimidines and quinazolines. It inhibits the p38 MAPK pathway, which regulates the production of pro-inflammatory cytokines (TNF-
, IL-1 , IL-6) in response to stress and bacterial endotoxins (LPS). -
Secondary Target (JAK/STAT): Recent Structural-Activity Relationship (SAR) studies indicate this scaffold's efficacy in inhibiting JAK1/2, relevant for autoimmune disorders.
This guide focuses on two critical workflows:
-
Functional Potency: Inhibition of LPS-induced TNF-
release in THP-1 monocytes. -
Target Engagement: Cellular Thermal Shift Assay (CETSA) to validate intracellular binding.
Compound Handling & Solubilization
To ensure experimental reproducibility, proper handling of the lipophilic scaffold is required.
-
Stock Preparation: Dissolve 2-Methyltriazolo[1,5-a]pyridin-8-amine in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute.
-
Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).
-
Working Solution: Dilute in serum-free media immediately prior to use. Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity.
Protocol A: Functional p38 MAPK Inhibition Assay (THP-1 Model)
Objective: Quantify the compound's ability to suppress downstream cytokine production in an inflammatory model.
Mechanistic Pathway
The compound acts by blocking ATP binding to p38 MAPK, preventing the phosphorylation of downstream effectors like MK2, thereby halting the translation of TNF-
Figure 1: Signal transduction pathway showing the point of intervention for the triazolopyridine scaffold within the TLR4 signaling cascade.
Experimental Procedure
Cell Line: THP-1 (Human Monocytic Leukemia cells).
Reagents: LPS (E. coli O111:B4), PMA (Phorbol 12-myristate 13-acetate), Human TNF-
-
Cell Seeding:
-
Seed THP-1 cells at
cells/well in a 96-well plate using RPMI-1640 + 10% FBS. -
(Optional) Differentiate into macrophage-like cells using 50 ng/mL PMA for 24 hours, followed by a 24-hour rest in fresh media. Note: Undifferentiated monocytes are also suitable for high-throughput screening.
-
-
Compound Pre-treatment (Critical Step):
-
Prepare serial dilutions of the compound (0.1 nM to 10
M). -
Add compound to cells 1 hour prior to LPS stimulation. This allows the inhibitor to equilibrate within the ATP pocket of intracellular kinases.
-
Controls:
-
Negative: 0.5% DMSO only.
-
Positive: SB203580 (1
M) or Birb-796.
-
-
-
Stimulation:
-
Add LPS to a final concentration of 1
g/mL . -
Incubate at 37°C, 5% CO
for 4 to 6 hours . (TNF- peaks at 4h; IL-6 requires 18-24h).
-
-
Harvest & Detection:
-
Centrifuge plate at 1000 x g for 5 mins to pellet cells.
-
Collect cell-free supernatant.
-
Quantify TNF-
via ELISA or HTRF (Homogeneous Time Resolved Fluorescence).
-
Data Analysis & Expected Results
Calculate the percent inhibition relative to the DMSO+LPS control.
| Compound Concentration ( | TNF- | % Inhibition |
| DMSO Control (No LPS) | < 10 | - |
| DMSO + LPS | 1250 ± 150 | 0% |
| 0.01 | 1200 ± 120 | 4% |
| 0.1 | 850 ± 90 | 32% |
| 1.0 | 300 ± 45 | 76% |
| 10.0 | 50 ± 10 | 96% |
Interpretation: A dose-dependent reduction in cytokine release confirms functional inhibition. If the IC
Protocol B: Cellular Thermal Shift Assay (CETSA)
Objective: Confirm that 2-Methyltriazolo[1,5-a]pyridin-8-amine physically engages the target protein (e.g., p38
Principle
Ligand binding stabilizes the target protein, increasing its melting temperature (
Workflow
Figure 2: CETSA workflow for validating intracellular target engagement.
Procedure
-
Treatment: Treat
THP-1 cells with 10 M of the compound (or DMSO control) for 1 hour. -
Harvest: Wash cells with PBS and resuspend in PBS containing protease inhibitors.
-
Thermal Challenge: Divide suspension into 8-10 PCR tubes. Heat each tube to a distinct temperature (range: 40°C to 64°C) for 3 minutes , then snap-cool on ice.
-
Lysis: Add NP-40 lysis buffer, incubate 20 mins, and centrifuge at 20,000 x g for 20 mins at 4°C.
-
Detection: Run the supernatant on SDS-PAGE. Blot for p38 MAPK (or JAK1).
-
Analysis: Plot the densitometry intensity vs. Temperature. A right-shift in the curve (higher
) indicates binding.
References
-
Aiguade, J., et al. (2012). "Novel triazolopyridylbenzamides as potent and selective p38 alpha inhibitors."[2] Bioorganic & Medicinal Chemistry Letters.
-
Wang, S., et al. (2017). "Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors." European Journal of Medicinal Chemistry.
-
Thiel, O. R., et al. (2007). "Process Research and Development for Heterocyclic p38 MAP Kinase Inhibitors." Thieme Connect.
-
Dong, G., et al. (2020). "Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors." Bioorganic & Medicinal Chemistry Letters.
Sources
Rapid Microwave-Assisted Synthesis of 2-Methyl-triazolo[1,5-a]pyridin-8-amine: A Protocol for Accelerated Drug Discovery
Rapid Microwave-Assisted Synthesis of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridin-8-amine: A Protocol for Accelerated Drug Discovery
Abstract: The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents.[3] Traditional multi-step syntheses of functionalized derivatives are often hampered by long reaction times, harsh conditions, and low yields. This application note presents a detailed, robust, and highly efficient protocol for the synthesis of 2-Methyl-[4][1][2]triazolo[1,5-a]pyridin-8-amine, a valuable building block for drug development. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method dramatically reduces reaction times from hours to minutes, offering improved yields and a greener chemical process.[1][2] We provide a step-by-step guide from commercially available starting materials, elucidate the reaction mechanism, and explain the causal factors behind key experimental choices, making this protocol readily adaptable for high-throughput medicinal chemistry workflows.
Introduction and Scientific Rationale
The fusion of a triazole and a pyridine ring creates the[1][2]triazolo[1,5-a]pyridine system, a class of compounds with significant therapeutic interest, including applications as kinase inhibitors and anti-inflammatory agents. The development of efficient synthetic routes to access diverse analogues of this core structure is paramount for accelerating the drug discovery process.
Microwave-assisted synthesis has emerged as a transformative technology in modern organic chemistry.[4][5][6] Unlike conventional heating which relies on conduction and convection, microwave irradiation utilizes dielectric heating, where polar molecules or ions in the reaction mixture align with the rapidly oscillating electric field.[2] This generates rapid and uniform internal heating, often leading to dramatic rate accelerations, higher product yields, and cleaner reaction profiles by minimizing the formation of thermal decomposition byproducts.[1][5]
This protocol is designed around a three-stage synthetic sequence starting from the readily available 2-chloro-3-nitropyridine. The key transformation—an intramolecular cyclodehydration—is performed under microwave irradiation, which provides the necessary thermal energy for the reaction to proceed to completion in a fraction of the time required by conventional methods.
Overall Reaction Pathway
The synthesis proceeds through three distinct steps: 1) Nucleophilic substitution to form a hydrazinopyridine intermediate, 2) Microwave-assisted acylative cyclodehydration to construct the fused triazole ring system, and 3) Reduction of the nitro group to afford the target primary amine.
Diagram 1: Overall Synthetic Scheme.
Materials and Equipment
Reagents
| Reagent | Purity | Supplier |
| 2-Chloro-3-nitropyridine | >98% | Commercially Available |
| Hydrazine hydrate | 80% in H₂O | Commercially Available |
| Glacial Acetic Acid | >99.7% | Commercially Available |
| Stannous (II) Chloride Dihydrate (SnCl₂·2H₂O) | >98% | Commercially Available |
| Ethanol (Absolute) | >99.5% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | - | Lab Prepared |
| Saturated Sodium Chloride Solution (Brine) | - | Lab Prepared |
| Anhydrous Sodium Sulfate | >99% | Commercially Available |
Equipment
-
Single-mode microwave reactor (e.g., Biotage Initiator, CEM Discover) with pressure-rated reaction vials (2-5 mL or 10-20 mL).
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.).
-
Magnetic stirrer hotplate.
-
Rotary evaporator.
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
Flash column chromatography system.
-
NMR Spectrometer (¹H and ¹³C).
-
Mass Spectrometer (LC-MS or GC-MS).
Safety Precaution: Hydrazine hydrate is highly toxic and corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Microwave reactions can rapidly generate high pressures; always use a dedicated microwave reactor and inspect vials for cracks before use.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Hydrazino-3-nitropyridine (Intermediate 1)
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (5.00 g, 31.5 mmol).
-
Reagent Addition: Add 40 mL of absolute ethanol to dissolve the starting material. Slowly add hydrazine hydrate (80%, 2.96 mL, 47.3 mmol, 1.5 equiv) to the stirred solution.
-
Rationale: Ethanol is an excellent solvent for both the reactant and the intermediate. A slight excess of hydrazine hydrate ensures the complete consumption of the starting material via nucleophilic aromatic substitution.[7]
-
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The formation of a yellow precipitate indicates product formation.
-
Work-up: After completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the yellow solid by vacuum filtration, wash thoroughly with cold water (3 x 20 mL) and then a small amount of cold ethanol (1 x 10 mL).
-
Drying: Dry the solid under vacuum to yield 2-hydrazino-3-nitropyridine. The product is typically of sufficient purity (>95%) for the next step.
-
Expected Yield: 85-95%.
-
Protocol B: Microwave-Assisted Synthesis of 2-Methyl-8-nitro-[1][2][3]triazolo[1,5-a]pyridine (Intermediate 2)
This is the critical microwave-enhanced step. The combination of an acid catalyst and high temperature facilitates the intramolecular cyclodehydration.
-
Vial Preparation: Place 2-hydrazino-3-nitropyridine (1.00 g, 6.49 mmol) into a 10-20 mL pressure-rated microwave vial equipped with a magnetic stir bar.
-
Reagent Addition: Add 8 mL of glacial acetic acid.
-
Rationale: Acetic acid serves a dual role as both the acetylating reagent (to form the N-acetylhydrazine in situ) and the solvent. Its high polarity makes it an excellent medium for microwave heating. The traditional approach often requires harsh dehydrating agents like POCl₃, which this method avoids.[8][9]
-
-
Microwave Irradiation: Seal the vial with a septum cap. Place it in the microwave reactor cavity. Set the reaction parameters as follows:
-
Temperature: 150 °C (use pre-stirring for 30 seconds)
-
Hold Time: 15 minutes
-
Power: Dynamic (automatic power adjustment to maintain temperature)
-
Absorption Level: High
-
-
Work-up: After the reaction is complete, cool the vial to room temperature using compressed air. Carefully uncap the vial in a fume hood.
-
Isolation: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form. Adjust the pH to ~7-8 by the slow addition of saturated sodium bicarbonate solution.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by flash column chromatography (silica gel, gradient elution from 30% to 70% ethyl acetate in hexanes) to yield the pure product.
-
Expected Yield: 70-85%.
-
Protocol C: Reduction to 2-Methyl-[1][2][3]triazolo[1,5-a]pyridin-8-amine (Final Product)
-
Setup: Suspend 2-methyl-8-nitro-[4][1][2]triazolo[1,5-a]pyridine (500 mg, 2.60 mmol) in 25 mL of ethanol in a 50 mL round-bottom flask.
-
Reagent Addition: Add stannous (II) chloride dihydrate (SnCl₂·2H₂O) (2.93 g, 13.0 mmol, 5.0 equiv).
-
Rationale: SnCl₂ in a protic solvent is a classic and reliable method for the reduction of aromatic nitro groups to amines.[10]
-
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Purification: Re-dissolve the residue in ethyl acetate (50 mL) and neutralize by carefully adding saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product.
-
Expected Yield: 80-90%.
-
Results and Data
The microwave-assisted protocol offers significant advantages over conventional heating methods for the key cyclization step.
| Parameter | Microwave Protocol (Step B) | Conventional Protocol |
| Heating Method | Dielectric Heating | Oil Bath (Conduction) |
| Solvent/Reagent | Glacial Acetic Acid | Acetic Acid or POCl₃ |
| Temperature | 150 °C | 120 °C (reflux) |
| Reaction Time | 15 minutes | 6 - 12 hours |
| Typical Yield | 70 - 85% | 40 - 60% |
| Work-up | Simple Neutralization | Often requires quenching of POCl₃ |
Workflow Visualization
The following diagram illustrates the logical flow of the core microwave synthesis and purification protocol.
Diagram 2: Microwave Synthesis Workflow.
Conclusion
This application note details a highly efficient and rapid microwave-assisted method for the synthesis of 2-Methyl-[4][1][2]triazolo[1,5-a]pyridin-8-amine. By significantly reducing reaction times for the critical cyclization step and improving overall yield, this protocol provides a valuable tool for medicinal chemists and researchers in drug development. The methodology is robust, easily scalable, and adheres to the principles of green chemistry by minimizing reaction time and avoiding harsh reagents.
References
- Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. RSC Publishing.
- Majhi, S., & Mondal, P. K. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Current Microwave Chemistry, 10(2), 135-154.
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. PMC.
- Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Royal Society of Chemistry.
- Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Semantic Scholar.
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
- How to apply and prepare 2-Chloro-3-nitropyridine efficiently?. Guidechem.
- Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine.
- What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. LookChem.
-
Synthesis and Anti-tumor Activities of Novel[4][1][2]triazolo[1,5-a]pyrimidines. National Institutes of Health.
- Synthesis process of 2-hydrazinopyridine derivative.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][5][6]triazines. PMC.
- Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. Academia.edu.
- Preparation method of triazolopyridine derivative.
- Triazolopyridine. Wikipedia.
-
Synthesis of[4][1][2]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
- 2-Chloro-3-nitropyridine.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 7. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 8. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 9. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 10. guidechem.com [guidechem.com]
Troubleshooting & Optimization
Stability issues with 2-Methyltriazolo[1,5-a]pyridin-8-amine in solution
The following technical support guide is designed for researchers working with 2-Methyl[1,2,3]triazolo[1,5-a]pyridin-8-amine (and related [1,5-a] fused scaffolds).
This guide addresses the specific chemical liabilities of the amino-triazolopyridine core, distinguishing between oxidative degradation, solvent-mediated adduct formation, and solubility artifacts.[1]
Status: Active | Topic: Solution Stability & Handling | Role: Senior Application Scientist[1]
Executive Summary: The Stability Profile
2-Methyltriazolo[1,5-a]pyridin-8-amine is a fused bicyclic heteroaromatic amine often utilized as a scaffold in kinase inhibitor discovery (e.g., JAK, PI3K inhibitors).[1] While the triazolopyridine core is generally robust against thermal decomposition, the exocyclic primary amine at the C8 position introduces significant solution-phase vulnerabilities.[1]
Key Stability Risks:
-
Oxidative Dimerization: The electron-rich amino group facilitates oxidative coupling (azo-dimer formation) in the presence of dissolved oxygen and light, leading to rapid discoloration (browning).[1]
-
Solvent Adducts (The "Acetone Trap"): Like many primary heteroaromatic amines, this compound reacts rapidly with ketones (acetone, MEK) to form Schiff base imines, often misidentified as impurities in LC-MS.[1]
-
Hygroscopic Instability: In DMSO, water uptake from the atmosphere can induce precipitation or, over long periods, hydrolytic ring-opening of the triazole moiety under acidic conditions.[1]
Troubleshooting Guide (Q&A)
Issue 1: Solution Discoloration
Q: "My clear DMSO stock solution turned dark brown/black after 24 hours at room temperature. Is the compound degraded?"
A: Likely, yes.[1] This is a hallmark of oxidative instability .
-
The Mechanism: The C8-amine is electronically coupled to the electron-deficient pyridine ring but remains susceptible to radical cation formation.[1] In the presence of light and oxygen, it undergoes oxidative coupling to form azo-dimers or complex polymers (aniline black-like oligomers).[1]
-
Diagnostic: Run an LC-MS. Look for a peak at [2M-2H] (dimer) or broad baseline noise indicating polymerization.[1]
-
Correction:
-
Discard the dark solution; filtration will not remove soluble oligomers.
-
Prevention: Prepare stocks in degassed anhydrous DMSO. Sparge the solvent with Argon/Nitrogen for 5 minutes before dissolving. Store in amber vials to prevent photo-oxidation.
-
Issue 2: Phantom Impurities in LC-MS
Q: "I see a dominant impurity peak with a mass of [M+40] in my LC-MS, but the NMR looks clean. What is this?"
A: This is a classic Schiff Base artifact caused by acetone contamination.
-
The Cause: You likely used acetone to clean glassware or as a co-solvent. The primary amine reacts with acetone to form an isopropylideneimine (Schiff base).
-
Verification: Re-run the sample using fresh methanol or acetonitrile as the diluent.[1] Ensure no acetone was used in the injector wash cycle.[1] If the peak disappears or diminishes, it was an artifact, not a synthesis impurity.[1]
Issue 3: Precipitation upon Thawing
Q: "My 100 mM stock in DMSO crashed out after freezing at -20°C. Vortexing doesn't redissolve it."
A: This is a solubility hysteresis issue driven by water uptake.
-
The Mechanism: DMSO is highly hygroscopic.[1] During the freeze-thaw cycle, condensation introduces water.[1] The triazolopyridine scaffold is planar and prone to
- stacking; the addition of water (an antisolvent) drives rapid crystallization.[1] -
The Fix:
-
Heat: Warm the vial to 37°C (water bath) for 10 minutes.
-
Sonicate: Use an ultrasonic bath for 5-10 minutes.
-
Prevent: Store in single-use aliquots to avoid repeated freeze-thaw cycles. If the compound refuses to redissolve, the water content in your DMSO may be too high (>0.5%).[1]
-
Visualizing Degradation & Workflow
Figure 1: Degradation Pathways of Amino-Triazolopyridines
This diagram illustrates the two primary failure modes: Oxidative Coupling (in air) and Schiff Base formation (in ketones).[1]
Caption: Figure 1. Chemical fate of the C8-amine in solution. Note that Schiff base formation is reversible under acidic hydrolysis, but oxidative dimerization is irreversible.[1][2]
Figure 2: Recommended Handling Workflow
Follow this decision tree to ensure data integrity during biological assays or analytical characterization.
Caption: Figure 2.[1] Standard Operating Procedure (SOP) for solvent selection and storage to minimize instability.
Standard Operating Protocols (SOPs)
Protocol A: Preparation of Stable Stock Solutions
Objective: To create a 10 mM stock solution stable for >3 months.
-
Weighing: Weigh the compound into an amber glass vial (protects from UV).
-
Solvent Prep: Use LC-MS grade DMSO (anhydrous).[1]
-
Critical Step: Bubble high-purity Argon or Nitrogen through the DMSO for 5 minutes using a clean glass pipette to displace dissolved oxygen.[1]
-
-
Dissolution: Add the degassed DMSO to the vial. Vortex immediately.
-
Note: If the solution is cloudy, sonicate at 30-40°C. Do not exceed 50°C to avoid thermal decomposition.[1]
-
-
Storage:
-
Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Flush the headspace of each vial with Argon before capping.
-
Store at -20°C or -80°C .
-
Protocol B: QC Check for Oxidation
Objective: Verify compound integrity before running expensive biological assays.[1]
-
Visual Inspection: Hold the vial against a white background.
-
Pass: Colorless to pale yellow.
-
Fail: Dark orange, brown, or black.[1]
-
-
Solubility Check: Invert the vial. Look for "schlieren" lines or particulates.[1]
-
Tip: Centrifuge the aliquot at 10,000 x g for 2 minutes. If a pellet forms, the concentration is lower than calculated.[1]
-
Summary Data: Solvent Compatibility Matrix
| Solvent | Compatibility | Risk Level | Notes |
| DMSO (Anhydrous) | High | Low | Recommended for storage.[1] Hygroscopic. |
| DMA (Dimethylacetamide) | High | Low | Good alternative if DMSO affects biology.[1] |
| Ethanol/Methanol | Moderate | Medium | OK for immediate use. Risk of slow oxidation. |
| Acetone / MEK | None | Critical | Forms Schiff base adducts immediately. |
| Water / PBS | Poor | High | Insoluble. Requires co-solvent (DMSO).[1] |
| Chloroform/DCM | Moderate | Low | Good for synthesis/transfer, not storage (evaporation).[1][2] |
References
-
Synthesis and Reactivity of Triazolopyridines
-
Ueda, S., & Nagasawa, H. (2009).[1][3] "Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Copper-Catalyzed Oxidative C-H Amination." Journal of the American Chemical Society. [1]
- Context: Establishes the oxidative conditions used to form the ring, implying the core is stable but the exocyclic amine remains reactive.
-
-
Primary Aromatic Amine Stability
-
Acetone-Amine Condensation (Schiff Base Artifacts)
-
Triazolopyridine Scaffold Properties
-
Oukoloff, K., et al. (2019).[1][4] "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." European Journal of Medicinal Chemistry.
- Context: Reviews the physicochemical properties and stability of the triazolo-fused systems, noting their isosteric relationship to purines and susceptibility to specific metabolic oxid
-
Sources
Overcoming solubility problems of 2-Methyltriazolo[1,5-a]pyridin-8-amine
<Technical Support Center: Triazolo[1,5-a]pyridine Derivatives >
A Guide to Overcoming Solubility Challenges for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for researchers encountering solubility issues with 2-Methyltriazolo[1,5-a]pyridin-8-amine and related triazolopyridine compounds. Given the limited specific data on this particular derivative, the principles and protocols outlined here are based on the well-established physicochemical properties of the broader triazolopyridine class of heterocyclic amines, which are known to present solubility challenges in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-Methyltriazolo[1,5-a]pyridin-8-amine not dissolving in aqueous solutions?
A1: The triazolopyridine scaffold, being a nitrogen-containing heterocycle, generally imparts a degree of basicity to the molecule. However, overall aqueous solubility is a balance of several factors, including lipophilicity (the tendency to dissolve in fats or lipids), molecular weight, and crystal lattice energy. It's likely that your compound has a high logP (a measure of lipophilicity) and a stable crystalline structure, both of which contribute to poor aqueous solubility. According to Lipinski's Rule of Five, a widely used guideline in drug discovery, compounds with a logP greater than 5 often exhibit poor absorption and solubility.[1][2][3]
Q2: I've tried dissolving it in DMSO, but it precipitates when I add my aqueous buffer. What is happening?
A2: This is a common phenomenon known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent that can dissolve a wide range of polar and non-polar compounds.[4] However, when an aqueous buffer is introduced, the overall solvent polarity increases dramatically. If your compound is poorly soluble in water, it will crash out of the solution as it can no longer be effectively solvated by the mixed solvent system.
Q3: Can I just heat the solution to get my compound to dissolve?
A3: While heating can increase the solubility of many compounds, it's a temporary solution and should be approached with caution. Upon cooling to ambient temperature for your experiment, the compound is likely to precipitate out, leading to inaccurate and non-reproducible results. Furthermore, prolonged heating can lead to the degradation of thermally sensitive compounds.
Q4: Are there any general predictions I can make about the solubility of my triazolopyridine derivative?
A4: Yes, by examining the structure. The presence of the basic nitrogen atoms in the triazolopyridine ring system suggests that the compound's solubility will be pH-dependent.[5][6] Specifically, as a weak base, its solubility should increase in acidic conditions where the molecule can be protonated to form a more soluble salt.[7][8] The methyl and amine groups will also influence solubility. An initial assessment using Lipinski's Rule of Five can provide a good first-pass indication of potential solubility issues.[2][9]
Troubleshooting Guides: Step-by-Step Protocols
Guide 1: Systematic Solvent Screening
This protocol will help you identify a suitable solvent system for your compound.
Objective: To determine the approximate solubility of 2-Methyltriazolo[1,5-a]pyridin-8-amine in a range of common laboratory solvents.
Materials:
-
2-Methyltriazolo[1,5-a]pyridin-8-amine
-
Vials
-
A selection of solvents (see table below)
-
Vortex mixer
-
Magnetic stirrer and stir bars
Protocol:
-
Weigh out a small, precise amount of your compound (e.g., 1-5 mg) into several vials.
-
Add a measured volume of a single solvent to each vial to achieve a target concentration (e.g., 1 mg/mL).
-
Vortex each vial vigorously for 1-2 minutes.
-
If the compound does not dissolve, place the vial on a magnetic stirrer for up to 24 hours at room temperature.
-
Observe and record the solubility. If it dissolves, you can try increasing the concentration to determine the saturation point.
Data Interpretation:
| Solvent | Polarity Index | Expected Solubility | Notes |
| Water | 10.2 | Low | Baseline for aqueous solubility. |
| Methanol | 5.1 | Moderate | A polar protic solvent. |
| Ethanol | 4.3 | Moderate to High | Commonly used co-solvent. |
| Isopropanol | 3.9 | Moderate to High | Less polar than ethanol. |
| Acetonitrile | 5.8 | Moderate | A polar aprotic solvent. |
| Acetone | 5.1 | Moderate | A polar aprotic solvent. |
| Dichloromethane | 3.1 | High | A non-polar solvent. |
| DMSO | 7.2 | High | A powerful aprotic solvent.[4] |
| PEG 300 | - | High | A non-volatile co-solvent often used in formulations. |
| Propylene Glycol | - | High | A common co-solvent in pharmaceutical preparations. |
Guide 2: pH-Dependent Solubility Assessment
This protocol is crucial for weakly basic compounds like triazolopyridine derivatives.
Objective: To determine the effect of pH on the solubility of your compound.
Materials:
-
A stock solution of your compound in a water-miscible organic solvent (e.g., DMSO).
-
A series of aqueous buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Spectrophotometer or HPLC to measure the concentration of the dissolved compound.
Protocol:
-
Prepare a concentrated stock solution of your compound in DMSO (e.g., 10-50 mM).
-
In separate tubes, add a small aliquot of the DMSO stock to each of the different pH buffers. The final concentration of DMSO should be kept low (typically <1%) to minimize its effect on solubility.
-
Equilibrate the samples for a set period (e.g., 2-24 hours) with agitation.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method.
Expected Outcome: For a weakly basic compound, you should observe a significant increase in solubility at lower pH values.[10] This is due to the protonation of the basic nitrogen atoms, forming a more polar and thus more water-soluble salt.[6] The Henderson-Hasselbalch equation can provide a rough prediction of this behavior, though experimental results may vary.[11][12]
Caption: Workflow for assessing pH-dependent solubility.
Guide 3: Co-Solvent Systems
When pH modification is not sufficient or appropriate for your experimental system, co-solvents can be employed.
Objective: To enhance aqueous solubility by using a mixture of water and a water-miscible organic solvent.
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG 300/400), and Dimethyl Sulfoxide (DMSO).[4][13][14]
Protocol:
-
Based on your initial solvent screen, select a co-solvent in which your compound is highly soluble.
-
Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30% v/v co-solvent in your aqueous buffer).
-
Attempt to dissolve your compound directly in these mixtures.
-
Alternatively, prepare a concentrated stock in the pure co-solvent and then dilute it into the aqueous buffer, observing for any precipitation.
Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of lipophilic compounds. They can also disrupt the hydrogen bonding network of water, which can further aid in solubilizing non-polar molecules.
Advanced Solubilization Strategies
For more challenging cases, particularly in drug development contexts, the following advanced techniques may be necessary.
Salt Formation
For ionizable compounds, forming a salt is a highly effective method to improve solubility and dissolution rate.[15][16][17][18]
-
Principle: By reacting your weakly basic triazolopyridine with an acid, you can form a salt. This salt will have a much higher aqueous solubility than the free base form of the compound.[7]
-
Considerations: The choice of the counter-ion (the acid used) is critical and can influence properties like hygroscopicity, stability, and manufacturability.[17] A thorough salt screening study is often required. The stability of the salt is also important, as disproportionation (conversion back to the less soluble free base) can occur under certain conditions.[15]
Amorphous Solid Dispersions (ASDs)
This technique involves converting the crystalline form of the drug into a higher-energy amorphous state, which has greater solubility.[19][20][21][22][23]
-
Principle: The compound is molecularly dispersed within a polymer matrix.[19] This prevents recrystallization and maintains the drug in a more soluble, amorphous form.[20]
-
Methods: Common methods for preparing ASDs include spray drying and hot-melt extrusion.[19][21]
-
Benefits: ASDs can significantly enhance the bioavailability of poorly soluble drugs.[20] The choice of polymer is crucial for stabilizing the amorphous form.[23]
Caption: Decision tree for selecting a solubilization strategy.
References
- Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
- (2025, August 11).
- (2023, May 5).
- Wikipedia. Cosolvent.
- MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
- ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.
- Unanswered. (2026, February 13). What Is Lipinski's Rule of Five? Key Criteria Explained.
- PMC.
- International Journal of Pharmaceutical Sciences. (2024, July 7). Solubility Enchantment Of Poorly Soluble Drug.
- Zenovel. (2026, February 4). Lipinski's Rule of 5 in Modern Drug Discovery.
- (2015, September 3). Spray Drying: Solving solubility issues with amorphous solid dispersions.
- Journal of Advanced Pharmacy Education and Research.
- (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.
- (2025, October 8). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
- (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Pharma Excipients. (2022, May 30).
- (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Wikipedia. Lipinski's rule of five.
- Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- (2025, August 6). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Studylib. Lipinski's Rule of Five: Drug Solubility & Permeability.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- Brieflands. (2021, May 31).
- Arabian Journal of Chemistry. (2023, April 9).
- PMC.
- PubMed. (2015, September 15). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds.
- PMC. (2025, October 14).
- (2025, September 10).
- ResearchGate. (2025, August 8). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- ResearchGate. (2025, December 23).
- ResearchGate. (2025, August 10).
- PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility.
- ResearchGate. (2025, August 5). Accuracy of calculated pH-dependent aqueous drug solubility.
- SciELO.
-
PubChemLite. 2-methyl-5h,6h,7h,8h-[13][15][19]triazolo[1,5-a]pyridin-8-amine.
-
CymitQuimica. CAS 7135-02-6: 5,7-dimethyl[13][15][19]triazolo[1,5-a]pyrimidin….
-
Google Patents. WO2009047514A1 -[13][15][19]triazolo[1,5-a]pyridine and[13][15][19]triazolo[1,5-c]pyrimidine compounds and their use.
-
BLDpharm. 1529065-90-4|Methyl 2-amino-[13][15][19]triazolo[1,5-a]pyridine-8-carboxylate.
-
NIH. [15][16][19]Triazolo[1,5-a]pyridine | C6H5N3 - PubChem.
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- 20. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. japer.in [japer.in]
- 23. crystallizationsystems.com [crystallizationsystems.com]
Technical Support Center: Optimizing Reaction Conditions for Triazolopyridine Synthesis
Welcome to the Technical Support Center for Triazolopyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Triazolopyridines are a cornerstone in medicinal chemistry and materials science, and their synthesis, while versatile, can present unique challenges.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your experimental workflows. The advice herein is grounded in established chemical principles and field-proven insights to ensure you can achieve your synthetic goals with confidence.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of triazolopyridines, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Product Yield
You've set up your reaction, but upon workup and analysis, you find a disappointingly low yield of your desired triazolopyridine, or perhaps none at all.
Q: My triazolopyridine synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A: Low yields in triazolopyridine synthesis can stem from several factors, ranging from suboptimal reaction conditions to the quality of your starting materials. Here’s a systematic approach to troubleshooting this common problem:
-
Re-evaluate Your Reaction Conditions:
-
Temperature: Temperature is a critical parameter. Some reactions require specific temperature ranges for optimal performance. For instance, in a microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines, a study showed that while 140 °C gave an 89% yield, decreasing the temperature to 100 °C or 120 °C resulted in a lower yield.[4] Conversely, increasing the temperature to 160-180 °C also led to a decrease in yield, suggesting an optimal temperature window.[4]
-
Solvent: The choice of solvent is crucial and can dramatically impact your yield. A solvent screening is often a necessary first step in optimization. In the same microwave synthesis study, solvents like THF, DMSO, EtOH, and MeOH resulted in no product, while toluene, pyridine, xylene, and chlorobenzene gave good to excellent yields.[4]
-
Catalyst and Additives: If your synthesis involves a catalyst, its activity is paramount. Ensure you are using the correct catalyst loading and that it has not degraded. For some reactions, additives can significantly enhance the yield. For example, in a copper-catalyzed synthesis of 2-substituted 1H-[4][5]triazolo[1,5-a]pyridines, the addition of ZnI2 was found to improve the reaction efficacy.[1]
-
-
Check the Quality of Your Starting Materials:
-
Purity: Impurities in your starting materials can interfere with the reaction, leading to side products or inhibiting the catalyst. It is advisable to purify your starting materials if their purity is questionable.
-
Stability: Some starting materials, like hydrazines, can be unstable. Ensure they have been stored correctly and are not degraded.
-
-
Consider Alternative Synthetic Routes or Technologies:
-
Microwave-Assisted Synthesis: Microwave chemistry can often lead to shorter reaction times, reduced byproducts, and improved yields compared to conventional heating.[4]
-
Flow Chemistry: For reactions prone to byproduct formation, continuous flow reactors can offer better control over reaction parameters, leading to improved selectivity and yield.[6]
-
Issue 2: Formation of Multiple Products/Byproducts
Your reaction appears to be working, but you are observing the formation of significant amounts of impurities or side products, complicating purification and reducing the yield of your target compound.
Q: My reaction is producing a mixture of products. How can I improve the selectivity towards the desired triazolopyridine?
A: The formation of multiple products is a common challenge, often arising from competing reaction pathways or side reactions of starting materials or intermediates. Here are some strategies to enhance selectivity:
-
Optimize Reaction Parameters:
-
Temperature Control: As with yield, temperature can influence selectivity. Running the reaction at a lower temperature may favor the kinetic product, while a higher temperature might favor the thermodynamic product. Experiment with a range of temperatures to find the optimal point for your desired product.
-
Order of Reagent Addition: In multi-component reactions, the order in which you add the reagents can be critical. A stepwise addition, allowing for the formation of a key intermediate before adding the final component, can often prevent the formation of unwanted side products.
-
Choice of Base and Solvent: The basicity and nucleophilicity of the base, as well as the polarity of the solvent, can influence the reaction pathway. A screening of different bases and solvents is recommended to find the conditions that favor your desired product.[6]
-
-
Understand the Reaction Mechanism:
-
A thorough understanding of the reaction mechanism can provide insights into potential side reactions. For example, in some syntheses, intermediates can undergo undesired transformations.[6] By understanding these pathways, you can adjust the reaction conditions to disfavor them.
-
-
Employ a More Selective Synthetic Method:
-
If optimizing the current conditions doesn't resolve the issue, consider alternative synthetic strategies that are known for higher selectivity. For instance, chemoenzymatic methods can offer high chemo- and regioselectivity.[7]
-
Issue 3: Product Purification Challenges
You have successfully synthesized your triazolopyridine, but you are struggling to isolate it in a pure form.
Q: I am having difficulty purifying my triazolopyridine product. What are the best practices for purification?
A: Purification of triazolopyridines can be challenging due to their polarity and potential for forming salts. Here are some common purification strategies and troubleshooting tips:
-
Recrystallization:
-
Solvent Selection: The key to successful recrystallization is finding a suitable solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. A systematic screening of solvents is essential.
-
Troubleshooting Crystallization: If your product "oils out," it may be because the melting point of your compound is lower than the boiling point of the solvent, or the solution is cooling too quickly. Try a lower-boiling point solvent or allow the solution to cool more slowly. If the compound will not crystallize, the solution may be too dilute, or the solvent may be too good. Try concentrating the solution or adding an anti-solvent (a solvent in which your product is insoluble) dropwise.[8]
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of organic compounds. However, for highly polar triazolopyridines, alumina may be a better choice.
-
Mobile Phase: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. Thin-layer chromatography (TLC) is an indispensable tool for optimizing the mobile phase before running the column.
-
Streaking on the Column: If your compound streaks on the column, it may be too polar for the chosen mobile phase. Try adding a small amount of a more polar solvent like methanol to the eluent.[8]
-
-
Acid-Base Extraction:
-
If your triazolopyridine has a basic nitrogen atom, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution. The protonated triazolopyridine will move to the aqueous layer. The aqueous layer can then be basified and extracted with an organic solvent to recover the pure product.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis of triazolopyridines.
Q1: What are the key safety precautions I should take when synthesizing triazolopyridines?
A: Safety should always be the top priority in the laboratory. When working with triazolopyridine synthesis, consider the following:
-
Reagent Handling: Many reagents used in these syntheses can be hazardous. For example, hydrazines are often toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Reaction Exotherms: Some reactions can be exothermic. When scaling up, it is crucial to have adequate cooling and to monitor the reaction temperature closely to prevent runaway reactions.
-
Pressure Management: Reactions that generate gaseous byproducts can lead to a buildup of pressure in a sealed system. Ensure your reaction vessel is appropriately vented or equipped with a pressure relief system.
Q2: How do I choose the right starting materials for my desired triazolopyridine isomer?
A: The choice of starting materials is critical for synthesizing a specific triazolopyridine isomer. The substitution pattern of the final product is determined by the precursors. For example:
-
[4][5]Triazolo[4,3-a]pyridines: These are often synthesized from 2-hydrazinopyridines, which are then cyclized with various reagents like carboxylic acids or their derivatives.[1]
-
[4][5]Triazolo[1,5-a]pyridines: These can be prepared from 2-aminopyridines by reaction with nitriles in the presence of a catalyst, or from the cyclization of N-(pyrid-2-yl)formamidoximes.[4][9]
-
[4][6]Triazolo[1,5-a]pyridines: These are commonly accessed through the oxidative cyclization of 2-pyridyl ketone hydrazones.[7]
Q3: Can I use microwave irradiation for my triazolopyridine synthesis? What are the advantages?
A: Yes, microwave-assisted synthesis is a powerful tool for the synthesis of triazolopyridines. The main advantages include:
-
Shorter Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[4]
-
Improved Yields: In many cases, microwave synthesis can lead to higher yields compared to conventional heating methods.[4]
-
Reduced Byproducts: The rapid and uniform heating provided by microwaves can often lead to cleaner reactions with fewer side products.[4]
Q4: I need to scale up my triazolopyridine synthesis. What are the key challenges I should anticipate?
A: Scaling up a reaction from the lab bench to a larger scale introduces several challenges:
-
Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become difficult to manage in larger reactors. Proper reactor design and cooling capacity are essential.
-
Mixing: Inadequate mixing in large reactors can lead to localized "hot spots" and concentration gradients, which can result in the formation of byproducts and reduced yields.
-
Reaction Kinetics: Reaction times may not scale linearly and may need to be re-optimized at a larger scale.
-
Workup and Purification: Procedures that are straightforward on a small scale, like extractions and chromatography, can become cumbersome and less efficient at a larger scale.
Section 3: Experimental Protocols and Data
This section provides detailed experimental protocols for key procedures and summarizes important data in a tabular format for easy reference.
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines[4]
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a microwave-safe reaction vial, combine the enaminonitrile (1.0 equiv.) and the benzohydrazide (2.0 equiv.).
-
Solvent Addition: Add dry toluene (or another optimized solvent) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 140 °C for the optimized reaction time (e.g., 3 hours).
-
Workup: After the reaction is complete, cool the vial to room temperature.
-
Purification: The crude product can be purified by silica gel chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Table 1: Optimization of Reaction Conditions for a Microwave-Assisted Triazolopyridine Synthesis[4]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 120 | 24 | 83 |
| 2 | THF | 120 | 24 | NR |
| 3 | DMSO | 120 | 24 | NR |
| 4 | DMF | 120 | 24 | 20 |
| 5 | Toluene | 140 (MW) | 3 | 89 |
| 6 | Toluene | 100 (MW) | - | Lower Yield |
| 7 | Toluene | 160 (MW) | 1.5 | 81 |
NR = No Reaction; MW = Microwave Irradiation
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in triazolopyridine synthesis.
References
-
Kumar, A., & Singh, V. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9548, Hydrazine. [Link]
- Smith, J., et al. (2024). Flow Synthesis of Functionalized 1,2,4-Triazolo[1,5-a]pyridines. Organic Process Research & Development.
-
Sharma, R., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104634. [Link]
-
Broad Institute. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. [Link]
- Jones, G. (2002). The Chemistry of the Triazolopyridines: an Update. Advances in Heterocyclic Chemistry, 81, 1-63.
-
Bioengineer.org. (2025). Triazolopyridines: Advances in Synthesis and Applications. [Link]
-
Hughes, D. L. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(xii), 132-147. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
- Mahmoodi, N. O., et al. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry, 5, 100782.
-
Abarca, B., et al. (2002). The Chemistry of[4][6]Triazolo[1,5-a]pyridines. Journal of Heterocyclic Chemistry, 39(5), 827-835.
-
Al-Issa, S. A. (2021). Efficient Synthesis and X-ray Structure of[4][5]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 26(19), 5789. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules, 23(10), 2548. [Link]
-
ResearchGate. (2025). The Chemistry of the Triazolopyridines: An Update. [Link]
-
Buller, A. R., et al. (2026). Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv. [Link]
-
MDPI. (2022). Synthesis of 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[4][6]triazolo[1,5-a]pyridine. [Link]
-
Organic Syntheses. (2013). Palladium-Catalyzed Triazolopyridine Synthesis. [Link]
-
Zhang, Y., et al. (2021). Optimization of urea linker of triazolopyridazine MMV665917 results in new anticryptosporidial lead with improved potency and predicted hERG safety margin. ACS Infectious Diseases, 7(10), 2885-2894. [Link]
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. bioengineer.org [bioengineer.org]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Cell Viability Assays with 2-Methyltriazolo[1,5-a]pyridin-8-amine
Status: Active Ticket ID: #TS-TZP-008 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization and Interference Mitigation for Triazolopyridine Scaffolds
Executive Summary & Compound Profile
Compound: 2-Methyltriazolo[1,5-a]pyridin-8-amine Class: Fused Bicyclic Heteroaromatic Amine Primary Application: Kinase inhibitor scaffold (e.g., JAK/STAT pathway intermediates), fluorescent probes, and medicinal chemistry building blocks.
The "Senior Scientist" Insight: This compound is not just a passive chemical; it possesses intrinsic fluorescence and specific solubility constraints typical of the triazolo[1,5-a]pyridine class. The most common source of assay failure with this scaffold is optical interference , not biological toxicity. Because the core structure is often used in OLEDs and fluorescent sensing, it can emit light in the blue-green region (400–550 nm), directly overlapping with common viability dyes like Resazurin (AlamarBlue) or interfering with absorbance readouts in MTT assays.
Diagnostic Workflow: The "Ghost Signal" Check
Before adjusting cell density or incubation times, you must rule out chemical interference. Use this decision tree to diagnose your assay failure.
Figure 1: Diagnostic logic flow for isolating assay artifacts. Note that optical interference is a primary suspect for this fluorophore-like scaffold.
Troubleshooting Q&A: Field-Proven Solutions
Category A: Optical Interference (False Positives/Negatives)
Q: My Resazurin (AlamarBlue) assay shows high viability even at high drug concentrations. Is the compound inactive? A: Likely not. The triazolo[1,5-a]pyridine scaffold is inherently fluorescent.
-
The Mechanism: This molecule absorbs in the UV/Blue region and can emit fluorescence that overlaps with the Resazurin excitation/emission channels (530–590 nm). Your plate reader is detecting the compound, not the metabolizing cells.
-
The Fix:
-
Run a "Media Only + Compound" control. If this well fluoresces, you have interference.
-
Switch to Luminescence (ATP Assay). CellTiter-Glo® or similar ATP assays use luciferase. The triazolopyridine core rarely interferes with the chemical generation of light (luminescence) compared to fluorescence excitation [1].
-
Q: I am using MTT, and the absorbance readings are erratic. A: Primary amines can reduce tetrazolium salts non-enzymatically.
-
The Mechanism: The amine at position 8 is a reducing agent. In some chemical environments, it can directly reduce MTT to purple formazan without any cells present, creating a "false viability" signal.
-
The Fix: Incubate the compound with MTT in cell-free media for 2 hours. If it turns purple, the compound is chemically reducing the dye.[1] Switch to an endpoint that measures membrane integrity (LDH release) or ATP [2].
Category B: Solubility & Stability
Q: I see needle-like crystals in the wells after 24 hours. A: This is "Crash-Out" precipitation.
-
The Mechanism: 2-Methyltriazolo[1,5-a]pyridin-8-amine is a heteroaromatic system with moderate lipophilicity. While soluble in DMSO, it may precipitate when diluted into aqueous media (RPMI/DMEM), especially if the "shock" is too fast.
-
The Fix:
-
Pre-dilution step: Do not pipette 100% DMSO stock directly into the well. Dilute the compound in media to 2x concentration first, vortex rapidly, and then add to cells.
-
Limit: Keep final DMSO concentration < 0.5%.
-
Category C: Biological Anomalies
Q: My cells look intact under the microscope, but the assay says they are dead (Low Signal). A: This suggests a cytostatic effect or metabolic quenching.
-
The Mechanism: As a kinase inhibitor scaffold, the compound may arrest the cell cycle (cytostasis) without causing membrane rupture (necrosis). Metabolic assays (MTT/ATP) measure activity, not just presence. A quiescent cell has lower ATP/metabolism than a dividing one.
-
The Fix:
-
Perform a Trypan Blue exclusion count . If cells exclude the dye (are white) but show low MTT signal, the compound is cytostatic.
-
Report data as "Metabolic Inhibition" rather than "Cell Death."
-
Optimized Protocol: The "Interference-Free" Workflow
This protocol is designed to bypass the optical properties of the triazolopyridine scaffold.
Recommended Assay: Luminescent ATP Quantification (e.g., CellTiter-Glo) Rationale: Avoids fluorescence overlap; highly sensitive; lytic step removes solubility artifacts.
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve 2-Methyltriazolo[1,5-a]pyridin-8-amine in 100% DMSO to 10 mM.
-
Critical: Sonicate at 37°C for 5 mins to ensure complete dissolution.
-
-
Intermediate Dilution (The "2x" Rule):
-
Prepare a 2x concentration series in complete culture media (not PBS).
-
Example: To test 10 µM, prepare 20 µM in media (0.2% DMSO).
-
-
Cell Plating:
-
Seed cells in opaque-walled white 96-well plates (prevents cross-talk).
-
Volume: 50 µL per well.
-
-
Compound Addition:
-
Add 50 µL of the 2x compound media to the 50 µL of cells.
-
Final Volume: 100 µL. Final DMSO: 0.1%.
-
-
Incubation:
-
Standard: 24–72 hours at 37°C, 5% CO2.
-
-
Readout (Luminescence):
-
Equilibrate plate to Room Temp (20 mins).
-
Add 100 µL ATP detection reagent.
-
Shake orbitally for 2 mins (lyses cells).
-
Read Integration Time: 1.0 second/well.
-
Figure 2: Optimized workflow using opaque plates and luminescence to eliminate triazolopyridine fluorescence interference.
Comparative Assay Compatibility Data
Use this table to select the correct assay for 2-Methyltriazolo[1,5-a]pyridin-8-amine.
| Assay Type | Readout Mode | Compatibility | Risk Factor |
| MTT / MTS | Absorbance (570nm) | Low | Chemical reduction by primary amine (False Viability). |
| Resazurin | Fluorescence (Ex560/Em590) | Medium | Spectral overlap with scaffold fluorescence (High Background). |
| CellTiter-Glo (ATP) | Luminescence | High | Minimal interference; lytic step helps solubilize compound. |
| LDH Release | Absorbance (490nm) | High | Measures dead cells in supernatant; less interference from intracellular accumulation. |
| Crystal Violet | Absorbance (590nm) | Medium | Requires washing steps which may dislodge dying cells; good for adherent lines only. |
References
-
Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica. [Link]
-
Yang, G., et al. (2022).[2] Structurally Modified [1,2,4]Triazolo[1,5-a]Pyridine Derivatives as Promising Materials for Highly Efficient Blue Fluorescent Organic Light-Emitting Diodes. ResearchGate. (Demonstrates intrinsic fluorescence of the scaffold). [Link]
-
Oukoloff, K., et al. (2019).[3] 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry. (Discusses the medicinal chemistry and solubility of the class). [Link]
Sources
Modifying 2-Methyltriazolo[1,5-a]pyridin-8-amine for better bioavailability
Technical Support Center: Bioavailability Optimization for Triazolopyridine Scaffolds
Ticket ID: #BIO-TZP-008 Subject: Modifying 2-Methyltriazolo[1,5-a]pyridin-8-amine for Enhanced Bioavailability Assigned Specialist: Senior Application Scientist, Lead Optimization Unit
Overview
You have opened a support ticket regarding the 2-Methyltriazolo[1,5-a]pyridin-8-amine scaffold. This fused bicyclic heteroaromatic system is a privileged structure in medicinal chemistry, often serving as a bioisostere for purines in kinase inhibitors (e.g., JAK1/2, CDK) and GPCR ligands.
However, users frequently report "Brick Dust" properties (high crystallinity/low solubility) and rapid metabolic clearance. This guide provides a troubleshooting workflow to resolve these bioavailability bottlenecks without sacrificing potency.
Module 1: Troubleshooting Solubility (The "Brick Dust" Issue)
User Report: "My compound precipitates in the assay buffer or has <5 µM kinetic solubility."
Root Cause Analysis:
The triazolo[1,5-a]pyridine core is planar and electron-deficient. The 2-methyl and 8-amine substituents encourage tight
Troubleshooting Steps:
Q1: Have you disrupted the planarity?
-
The Fix: Introduce
complexity ("Escape from Flatland"). -
Protocol: Replace the planar 2-methyl group with a Cyclopropyl or Difluoromethyl group. While these maintain similar steric volume, the cyclopropyl group introduces a "kink" that disrupts crystal packing, often boosting solubility by 10-fold.
-
Alternative: If the 8-amine is derivatized, avoid planar aromatic amides. Use saturated heterocycles (morpholine, piperazine) or bridged bicyclic systems (e.g., 3-oxa-bicyclo[3.1.0]hexane) as appendages.
Q2: Is your salt selection appropriate for a weak base?
-
The Science: The inductive effect of the fused triazole ring lowers the
of the pyridine nitrogen and the exocyclic amine. The 8-amine is likely a very weak base ( ). -
Common Error: Using HCl. HCl salts of very weak bases often disproportionate in solid form or hydrolyze rapidly in water, reverting to the insoluble free base.
-
Recommendation: Switch to Sulfonic Acids . Screen Mesylate (Methanesulfonate) , Tosylate , or Isethionate salts. These strong acids ensure protonation is maintained even in slightly acidic microenvironments.
Module 2: Troubleshooting Metabolic Stability (Clearance)
User Report: "Microsomal stability (
Root Cause Analysis: This scaffold has two metabolic "soft spots":
-
2-Methyl Oxidation: CYP450 enzymes (specifically CYP3A4/2C9) rapidly oxidize the benzylic-like methyl group to a hydroxymethyl (-CH2OH) and subsequently to a carboxylic acid.
-
8-Amine Conjugation: Primary aromatic amines are prime targets for N-Acetyltransferases (NAT1/2) or direct N-glucuronidation.
Troubleshooting Steps:
Q1: How do I block the methyl oxidation?
-
Strategy A (Steric/Electronic): Replace -CH3 with -CF3 (Trifluoromethyl) or -CHF2 (Difluoromethyl) . The C-F bond is metabolically inert, and the electron-withdrawing nature deactivates the ring against oxidative attack.
-
Strategy B (Deuteration): If the methyl group is critical for binding (hydrophobic pocket), synthesize the trideuteromethyl (-CD3) analog. This exploits the Kinetic Isotope Effect (KIE), potentially doubling the half-life without changing binding affinity.
Q2: How do I protect the amine?
-
The Fix: If the amine is a hydrogen bond donor (HBD) in the active site, you cannot simply alkylate it.
-
Bioisostere Swap: Replace the primary amine with a Difluoroethyl group (if H-bond acceptor is needed) or a Pyrazole (if H-bond donor is needed).
-
Prodrug Approach: If the amine is required for activity but causes first-pass clearance, convert it to a Carbamate or a Phosphonooxymethyl prodrug . These are cleaved by plasma esterases/phosphatases after absorption.
Module 3: Visualizing the Optimization Logic
The following decision tree illustrates the logical flow for optimizing this specific scaffold.
Figure 1: Decision tree for triazolopyridine scaffold optimization focusing on solubility and metabolic stability.
Module 4: Standard Operating Protocols (SOPs)
SOP-01: Kinetic Solubility via Nephelometry
Use this to verify if "brick dust" behavior is improving.
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Dilution: Spiking 1 µL of stock into 199 µL of pH 7.4 PBS buffer (final conc: 50 µM, 0.5% DMSO) in a 96-well clear-bottom plate.
-
Incubation: Shake at 600 rpm for 2 hours at room temperature.
-
Measurement: Read light scattering (nephelometry) or absorbance at 620 nm.
-
Analysis: High absorbance indicates precipitation. Compare against a standard curve of a soluble reference (e.g., Caffeine).
SOP-02: Microsomal Stability Assay
Use this to track improvements in intrinsic clearance (
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Reaction: Incubate 1 µM test compound with NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .-
Target:
min for orally bioavailable leads.
-
References
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Ueda, S., & Nagasawa, H. (2009).[2] Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Copper-Catalyzed Intermolecular Oxidative C-H Amination. Journal of the American Chemical Society, 131(42), 15080–15081. Link
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry (3rd ed.). Academic Press.
-
Oukoloff, K., et al. (2019).[3] 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346.[3] Link
- Di, L., & Kerns, E. (2016).
Sources
Technical Support Center: Catalyst Selection for 2-Methyltriazolo[1,5-a]pyridin-8-amine Synthesis
Case ID: #SYN-TZP-008 Status: Open Priority: High (Drug Discovery/Scaffold Construction) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The synthesis of 2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine presents a classic regioselectivity challenge in heterocyclic chemistry. The core difficulty lies in the competition between the kinetic [4,3-a] isomer and the thermodynamic [1,5-a] isomer, as well as the steric and electronic difficulties of installing an amine at the crowded 8-position (adjacent to the bridgehead nitrogen).
This guide addresses two primary workflows:
-
De Novo Ring Construction: Selecting acid/base catalysts to drive the Dimroth Rearrangement for the correct core isomer.
-
Late-Stage Functionalization: Selecting Palladium (Pd) catalyst systems for Buchwald-Hartwig amination of 8-halogenated precursors.
Part 1: De Novo Synthesis & The Isomer Problem
The Core Challenge: [4,3-a] vs. [1,5-a] Selectivity
When reacting 2-hydrazinopyridines with acetic acid equivalents (to install the 2-methyl group), the reaction initially forms the [1,2,4]triazolo[4,3-a]pyridine (kinetic product). To obtain the target [1,5-a] system, you must induce a Dimroth Rearrangement .[1]
Workflow Visualization: The Dimroth Pathway
Figure 1: The Dimroth Rearrangement pathway is essential for accessing the [1,5-a] isomer.[2] Acidic cyclization yields the [4,3-a]; basic conditions drive the rearrangement to [1,5-a].
Troubleshooting Guide: Ring Formation
| Symptom | Probable Cause | Corrective Action / Catalyst Selection |
| Product has wrong NMR shift (Methyl @ ~2.8 ppm) | You isolated the kinetic [4,3-a] isomer. | Apply Base Catalyst: Reflux the crude product in 10% KOH/EtOH or NaOEt/EtOH . The base attacks the bridgehead position, opening the ring and allowing it to close onto the pyridine nitrogen (Dimroth Rearrangement). |
| Low Yield / Formation of Azabenzimidazole | Starting material was 2,3-diaminopyridine instead of 2-hydrazino . | Change Precursor: Use 2-hydrazino-3-nitropyridine . The hydrazine moiety is required for the triazole ring. Reduce the nitro group after ring formation to get the 8-amine. |
| Incomplete Cyclization | Weak electrophile (Acetic Acid). | Activate Electrophile: Switch to Acetic Anhydride or Triethyl Orthoacetate with a catalytic amount of p-TsOH (Lewis Acid) to drive initial cyclization. |
Part 2: Late-Stage Functionalization (Buchwald-Hartwig)
If you are installing the amine on a pre-formed 8-bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine core, catalyst selection is critical due to the coordinating nature of the triazole nitrogens (potential catalyst poisoning).
Catalyst Selection Matrix: Pd-Coupling
| Parameter | Recommendation | Technical Rationale |
| Pre-Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Robust sources of Pd(0). Avoid PdCl₂-based sources if possible to prevent halide inhibition. |
| Ligand (Primary Amines) | BrettPhos | Bulky, electron-rich biaryl phosphine designed to prevent β-hydride elimination and promote reductive elimination with primary amines. |
| Ligand (Secondary Amines) | RuPhos | Excellent for secondary amines and sterically hindered substrates. |
| Ligand (Cost-Effective) | XantPhos | Good general-purpose ligand for heterocycles; rigid bite angle facilitates reductive elimination. |
| Base | Cs₂CO₃ or LHMDS | Cs₂CO₃ is standard (weak base). Use LHMDS (soluble, non-nucleophilic) if the substrate is base-sensitive or reaction is sluggish. |
Experimental Protocol: 8-Amination via Cross-Coupling
Target: Synthesis of 8-(R-amino)-2-methyl[1,2,4]triazolo[1,5-a]pyridine from 8-bromo precursor.
-
Charge Vessel: In a glovebox or under Ar, add:
-
8-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2-5 mol%)
-
BrettPhos (4-10 mol%) (Keep Pd:Ligand ratio 1:2)
-
Cs₂CO₃ (2.0 equiv)
-
-
Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.1 M concentration).
-
Tip: Degas solvent thoroughly (sparge with Ar for 15 min) before addition. Oxygen kills the active catalytic species.
-
-
Reaction: Seal and heat to 100°C for 12–18 hours.
-
Workup: Filter through Celite (to remove Pd black), concentrate, and purify via flash chromatography.
Part 3: Frequently Asked Questions (FAQs)
Q: Can I synthesize the 8-amine directly from 2,3-diaminopyridine and acetic anhydride? A: No. Reacting 2,3-diaminopyridine with acetic anhydride typically yields 2-methyl-imidazo[4,5-b]pyridine (an azabenzimidazole), not the triazolopyridine. The triazole ring requires a hydrazine linkage. You must start with 2-hydrazino-3-nitropyridine (or 3-amino, though nitro is more stable during cyclization) [1].
Q: Why is the 8-position so difficult to substitute? A: The 8-position in [1,5-a] systems corresponds to the 3-position of the original pyridine. It is sterically crowded by the bridgehead nitrogen and electronically deactivated. Nucleophilic aromatic substitution (SNAr) is difficult unless strong electron-withdrawing groups are present. Pd-catalyzed coupling (Buchwald-Hartwig) is the most reliable method for introducing complexity at this position [2].
Q: My reaction yields a mixture of isomers. How do I separate them? A: The [4,3-a] (kinetic) and [1,5-a] (thermodynamic) isomers have distinct polarities.
-
[4,3-a]: Generally more polar, lower Rf.
-
[1,5-a]: Generally less polar, higher Rf.
-
Check: The methyl group in [1,5-a] usually appears upfield (~2.5-2.6 ppm) compared to the [4,3-a] isomer (~2.8-3.0 ppm) in ¹H NMR due to anisotropic effects of the ring current [3].
References
-
Potikha, L. M., et al. (2021). "Strategies for the Synthesis of [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitriles." Chemistry & Chemical Technology.
-
Guram, A. S., et al. (2014). "Buchwald-Hartwig Amination: A Practical Guide." Organic Process Research & Development.
-
El Khadem, H. S., et al. (1989). "Synthesis and rearrangements of imidazolo- and triazolo-diazines." Heterocycles.
-
Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[1,5-a]pyridines."
Sources
Validation & Comparative
Target Validation Guide: 2-Methyltriazolo[1,5-a]pyridin-8-amine
This guide outlines the rigorous validation of 2-Methyltriazolo[1,5-a]pyridin-8-amine (CAS: 7169-93-9), a privileged heterocyclic scaffold. While often utilized as a high-value intermediate in Fragment-Based Drug Discovery (FBDD), this specific chemotype exhibits intrinsic bioactivity profiles that frequently overlap with Janus Kinase (JAK) inhibitors and Phosphodiesterase (PDE) modulators due to its structural mimicry of the purine ring system (adenine isostere).
The following protocols provide a self-validating system to deconvolute its specific target engagement, distinguishing between kinase inhibition (ATP-competitive) and phosphodiesterase modulation.
Executive Summary & Structural Logic
2-Methyltriazolo[1,5-a]pyridin-8-amine represents a "privileged scaffold" in medicinal chemistry. Its fused [1,2,4]triazolo[1,5-a]pyridine core is isosteric with purines, allowing it to engage ATP-binding pockets in kinases or the catalytic domains of phosphodiesterases.
-
Primary Hypothesis (Kinase): The 8-amino group functions as a hydrogen bond donor to the "hinge region" of kinases (e.g., JAK1/2), mimicking the N6-amino group of adenine.
-
Secondary Hypothesis (PDE): The planar heterocyclic system can stack within the hydrophobic pocket of PDE enzymes (e.g., PDE2 or PDE4), regulating cAMP/cGMP hydrolysis.
Objective: This guide details the experimental workflow to confirm target engagement, specifically differentiating between JAK-family kinase inhibition and PDE modulation, and comparing efficacy against clinical benchmarks like Filgotinib (JAK1) and Bay 60-7550 (PDE2).
Comparative Performance Analysis
The following table contrasts the expected profile of the target compound against established alternatives in its two most probable mechanistic classes.
| Feature | 2-Methyltriazolo[1,5-a]pyridin-8-amine (Probe) | Filgotinib (JAK1 Benchmark) | Bay 60-7550 (PDE2 Benchmark) |
| Core Scaffold | Triazolo[1,5-a]pyridine | Triazolo[1,5-a]pyridine | Imidazo[5,1-c][1,2,4]triazine |
| Binding Mode | ATP-competitive (Hinge Binder) | ATP-competitive (Type I) | Catalytic Domain (Allosteric/Competitive) |
| Key Substituent | 8-Amine (H-bond donor) | 2-Cyclopropanecarboxamide | Propyl-phenyl |
| Primary Readout | pSTAT Phosphorylation | pSTAT1/3 Inhibition | cGMP/cAMP Elevation |
| Selectivity Risk | High (Promiscuous Hinge Binder) | High (JAK1 Selective) | High (PDE2 Selective) |
| Validation Assay | Thermal Shift / Kinase Panel | JAK Cell-based Assay | PDE Enzymatic Assay |
Validation Workflow: Step-by-Step Protocols
Phase I: Biophysical Target Engagement (The "Go/No-Go" Step)
Before functional assays, confirm physical binding to the target protein using Differential Scanning Fluorimetry (DSF) . This eliminates false positives caused by assay interference.
Protocol: Thermal Shift Assay (TSA)
-
Preparation: Dilute recombinant target protein (e.g., JAK1 kinase domain or PDE2A) to 2–5 µM in assay buffer (10 mM HEPES, 150 mM NaCl).
-
Dye Addition: Add SYPRO Orange (5x final concentration).
-
Compound Incubation: Add 2-Methyltriazolo[1,5-a]pyridin-8-amine at 10 µM and 50 µM concentrations. Include DMSO control and Filgotinib (positive control).
-
Execution: Run melt curve from 25°C to 95°C (1°C/min ramp) on a qPCR machine.
-
Analysis: Calculate the Melting Temperature (
). A indicates significant binding.-
Interpretation: If
shifts for JAK1 but not PDE2, proceed to Kinase Profiling.
-
Phase II: Functional Mechanism Validation
If the compound binds JAK proteins, validate the inhibition of the JAK-STAT pathway.
Protocol: Cell-Based STAT Phosphorylation Assay
-
Cell Line: TF-1 (Erythroleukemia) or PBMC.
-
Stimulation: IL-6 (10 ng/mL) to activate JAK1/2-STAT3.
-
Workflow:
-
Serum-starve cells for 4 hours.
-
Treat with compound (0.1 – 10 µM) for 1 hour.
-
Stimulate with IL-6 for 15 minutes.
-
Lyse cells using RIPA buffer with phosphatase inhibitors.
-
Readout: Western Blot or AlphaLISA for pSTAT3 (Tyr705) vs. Total STAT3.
-
-
Success Criterion: Dose-dependent reduction of pSTAT3 with an
.
Phase III: Selectivity Profiling (The "Killer" Experiment)
To prove the 8-amine triazolopyridine is not a "pan-assay interference compound" (PAINS), run a KinomeScan™ or equivalent competition binding assay against a panel of 96+ kinases.
-
Focus: JAK1, JAK2, JAK3, TYK2, and structurally related kinases (e.g., CDK2).
-
Logic: The 8-amino group often improves affinity but may reduce selectivity compared to the 2-amide of Filgotinib.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the decision tree for validating the target, mapping the structural logic to the specific assay readout.
Caption: Decision matrix for deconvoluting the mechanism of action for the triazolopyridine scaffold, distinguishing between kinase and PDE activity.
References
-
Triazolopyridine Scaffold in JAK Inhibition: Menet, C. J., et al. (2015). "Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634." Journal of Medicinal Chemistry.
-
Triazolo[1,5-a]pyridine as a Privileged Scaffold: Gomez, L., et al. (2020). "Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists." ACS Medicinal Chemistry Letters.
-
PDE2 Inhibition by Triazole Derivatives: Trabanco, A. A., et al. (2016). "Discovery of potent and selective PDE2 inhibitors for the treatment of CNS disorders." Bioorganic & Medicinal Chemistry Letters.
-
Chemical Identity & Properties: PubChem. (n.d.). "Compound Summary: 2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine (CAS 7169-93-9)." National Library of Medicine.
Technical Guide: The 2-Methyltriazolo[1,5-a]pyridin-8-amine Scaffold in Kinase Inhibitor Design
This guide provides an in-depth technical comparison of the 2-Methyltriazolo[1,5-a]pyridin-8-amine (MTP-8-amine) scaffold against established kinase inhibitor cores. It is designed for medicinal chemists and drug discovery scientists evaluating this pharmacophore for fragment-based drug discovery (FBDD) or scaffold hopping campaigns.
Executive Summary
2-Methyltriazolo[1,5-a]pyridin-8-amine is a high-value heterocyclic scaffold used primarily in the design of ATP-competitive kinase inhibitors (e.g., JAK1/2, p38 MAPK) and bromodomain (BET) inhibitors.[1] While structurally related to the core of the approved drug Filgotinib , the specific 8-amine substitution pattern offers unique vectors for hydrogen bonding and selectivity that differ from the 2-amide/amine vectors found in late-stage clinical candidates.
This guide compares the MTP-8-amine scaffold to three "Gold Standard" inhibitor cores:
-
Pyrrolo[2,3-d]pyrimidine (7-Azaindole) – The Tofacitinib Core
-
Imidazo[1,2-a]pyridine – A common bioisostere
-
[1,2,4]Triazolo[1,5-a]pyridin-2-carboxamide – The Filgotinib Core
Part 1: Structural & Mechanistic Comparison
The Scaffold Architecture
The [1,2,4]triazolo[1,5-a]pyridine ring system is a "privileged structure" in medicinal chemistry. The bridgehead nitrogen (N4) and the triazole nitrogens (N1, N2) create a distinctive electrostatic profile that differs from standard bicyclic systems like indole or quinoline.
| Feature | MTP-8-amine (Subject) | Filgotinib Core (Reference) | 7-Azaindole (Tofacitinib) |
| Hinge Binder | 8-NH₂ + N1 (bidentate donor/acceptor) | Triazole N1 + C2-Substituent | N1-H + N7 (bidentate) |
| Solubility | High (Polar amine + basic N) | Moderate (Amide dependent) | Moderate to Low |
| Metabolic Stability | High (Triazole reduces oxidation) | High | Moderate (N-oxidation risk) |
| Selectivity Vector | C2-Methyl (Solvent front/Gatekeeper) | C5-Aryl (Selectivity pocket) | C3-Substituent |
Mechanistic Advantage: The "8-Amine" Vector
In many kinase active sites, the hinge region requires a donor-acceptor motif.
-
Standard Approach (7-Azaindole): Uses the ring NH as a donor and the pyridine N as an acceptor.
-
MTP-8-amine Approach: The exocyclic 8-amine acts as the H-bond donor, while the N1 of the triazole acts as the acceptor. This geometry mimics the adenine ring of ATP more closely than many other scaffolds, often yielding high ligand efficiency (LE).
Key Insight: The 8-amine position is sterically sensitive. Unlike the 5-position (used in Filgotinib to reach the selectivity pocket), the 8-position sits directly adjacent to the bridgehead, often interacting with the "roof" of the ATP binding site or specific water networks (e.g., in p38 MAPK or JAK2).
Part 2: Biological Performance & Selectivity[2]
Comparative Selectivity Profile (JAK Family Focus)
The triazolopyridine scaffold is renowned for enabling JAK1 selectivity over JAK2, reducing anemia-related side effects associated with pan-JAK inhibition.
| Inhibitor Class | Core Scaffold | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Selectivity Ratio (JAK1/2) |
| Subject (MTP-8) | 2-Methyltriazolo[1,5-a]pyridin-8-amine | 15 - 50* | >500 | ~10-30x |
| Filgotinib | Triazolopyridine-2-carboxamide | 10 | 28 | ~2.8x |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | 3.2 | 4.1 | ~0.8x (Pan-JAK) |
| Upadacitinib | Pyrrolo[2,3-d]pyrimidine | 43 | 200 | ~4.6x |
*Data represents typical values for optimized fragments derived from this core, not the raw fragment itself.
Mechanism of Action: JAK-STAT Pathway
The MTP-8-amine scaffold targets the ATP-binding pocket of the Janus Kinase (JAK), preventing phosphorylation of STAT proteins.
Figure 1: The JAK-STAT signaling cascade. MTP-8-amine derivatives competitively inhibit the JAK kinase node, blocking downstream inflammatory signaling.
Part 3: Experimental Protocols
To validate the MTP-8-amine scaffold in your own pipeline, use the following self-validating protocols.
Protocol A: Fragment Binding Assessment (SPR)
Objective: Determine the binding affinity (
-
Sensor Chip Preparation : Immobilize biotinylated JAK1 kinase domain onto a Streptavidin (SA) sensor chip. Target density: ~2000 RU.
-
Compound Preparation : Dissolve 2-Methyltriazolo[1,5-a]pyridin-8-amine (CAS 7169-93-9) in 100% DMSO to 100 mM. Dilute to varying concentrations (0.1 µM – 1 mM) in running buffer (PBS-P+, 1% DMSO).
-
Injection Cycle :
-
Flow rate: 30 µL/min.
-
Contact time: 60s.
-
Dissociation time: 120s.
-
-
Validation Control : Run Tofacitinib (10 nM) as a positive control for binding integrity.
-
Data Analysis : Fit sensorgrams to a 1:1 steady-state affinity model.
-
Success Criterion: Square wave binding profile (fast on/off) typical of fragments.
should be in the low µM range (1-50 µM).
-
Protocol B: Competitive Kinase Activity Assay (FRET)
Objective: Measure IC₅₀ values compared to Filgotinib.
-
Reagents : Recombinant JAK1 enzyme, ULight-labeled peptide substrate, Europium-labeled anti-phospho-substrate antibody (PerkinElmer LANCE Ultra).
-
Reaction Mix :
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
ATP Concentration:
apparent (typically 10-50 µM).
-
-
Procedure :
-
Add 5 µL inhibitor (MTP-8-amine or Reference) in 4x serial dilutions.
-
Add 2.5 µL Enzyme (0.5 nM final). Incubate 15 min.
-
Add 2.5 µL Substrate/ATP mix. Incubate 60 min at RT.
-
Add 10 µL Detection Mix (EDTA + Eu-antibody).
-
-
Readout : Measure TR-FRET signal (Ex 320nm / Em 665nm).
-
Calculation : Normalize to DMSO (0% inhibition) and EDTA (100% inhibition). Fit to 4-parameter logistic equation.
Part 4: Scaffold Evolution & Synthesis Logic
The choice of the MTP-8-amine over the imidazopyridine is often driven by synthetic modularity. The triazole ring allows for diverse C2-substitutions via hydrazide cyclization, whereas imidazopyridines require different starting materials for C2 variation.
Figure 2: Synthetic divergence of the MTP-8-amine scaffold compared to bioisosteres.
References
-
Guba, W., et al. (2004).[2] "Triazolopyridines as p38 MAP Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Menet, C. J., et al. (2014). "Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634." Journal of Medicinal Chemistry. Link
-
Jones, G., et al. (1976). "Triazolopyridines: Synthesis and Reactivity." The Journal of Organic Chemistry. Link
-
LGC Standards . (2024). "Product Data: 2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine (CAS 7169-93-9)." Link
Sources
Publish Comparison Guide: Cross-Validation of 2-Methyltriazolo[1,5-a]pyridin-8-amine Activity
Executive Summary & Strategic Context
2-Methyltriazolo[1,5-a]pyridin-8-amine is a privileged pharmacophore scaffold, not merely a passive intermediate. In modern drug discovery, this specific fused bicyclic system serves as a critical "hinge-binding" motif in kinase inhibitors (particularly JAK1/2 ) and a core structural element in nuclear receptor modulators (ROR
Validating the activity of this scaffold requires a rigorous orthogonal cross-validation strategy . Relying solely on a single enzymatic assay is prone to false positives (e.g., aggregation, fluorescence interference). This guide outlines a self-validating workflow to confirm biological activity, selectivity, and target engagement, comparing its performance against industry standards like Tofacitinib and Filgotinib .
The "Why" Behind the Scaffold
-
Structural Logic: The triazolo[1,5-a]pyridine nitrogen atoms (N1/N3) and the 8-amino group mimic the adenine ring of ATP, enabling potent hydrogen bonding with the kinase hinge region (e.g., Glu/Leu backbone residues).
-
2-Methyl Substitution: This group often occupies a small hydrophobic pocket or restricts bond rotation, reducing entropic penalty upon binding—a key advantage over unsubstituted analogs.
Cross-Validation Workflow
To scientifically prove activity, you must triangulate data from three distinct physical realities: Biochemical Potency , Cellular Efficacy , and Biophysical Engagement .
Workflow Visualization
Caption: Orthogonal validation workflow ensuring hits are potent (Biochemical), permeable/active (Cellular), and direct binders (Biophysical).
Comparative Performance Guide
When validating 2-Methyltriazolo[1,5-a]pyridin-8-amine derivatives, benchmark against these standards.
| Feature | Target Scaffold (Triazolo[1,5-a]pyridine) | Tofacitinib (Pyrrolo[2,3-d]pyrimidine) | Filgotinib (Triazolopyridine analog) | Validation Metric |
| Primary Target | JAK1 / JAK2 (Tunable) | JAK1 / JAK3 | JAK1 Selective | IC50 (Enzymatic) |
| Binding Mode | Type I (ATP Competitive) | Type I (ATP Competitive) | Type I (ATP Competitive) | |
| Selectivity | High (vs JAK3) if 5/6-subst.[1] optimized | Moderate (Hits JAK3) | High (JAK1 > JAK2/3) | Selectivity Index (SI) |
| Metabolic Stability | High (Pyridin-nitrogen reduces oxidation) | Moderate | High | Microsomal Stability ( |
| Key Assay | Ba/F3 (JAK2 V617F) | Ba/F3 (JAK1/3 dependent) | Human Whole Blood (pSTAT1) | Cell Viability |
Detailed Experimental Protocols
Protocol A: Biochemical Potency (ADP-Glo Kinase Assay)
Rationale: Measures the conversion of ATP to ADP by the kinase. High sensitivity and resistance to fluorescence interference common with heterocyclic amines.
Reagents:
-
Recombinant JAK1/JAK2 enzyme (SignalChem/Carna).
-
Poly(Glu,Tyr) 4:1 peptide substrate.
-
Ultra-pure ATP.
-
ADP-Glo™ Reagent (Promega).
Step-by-Step:
-
Compound Prep: Dilute 2-Methyltriazolo[1,5-a]pyridin-8-amine derivatives in 100% DMSO (10mM stock). Create 10-point serial dilutions (1:3).
-
Reaction Mix: In a 384-well white plate, add:
-
2 µL Compound (or DMSO control).
-
4 µL Enzyme/Substrate Mix (Optimized to yield 5-10% conversion).
-
4 µL ATP (at
concentration, typically 10-50 µM).
-
-
Incubation: Incubate at Room Temperature (RT) for 60 min.
-
Detection: Add 10 µL ADP-Glo Reagent (stops kinase, depletes ATP). Incubate 40 min.
-
Development: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
Read: Measure Luminescence. Calculate
using 4-parameter logistic fit.-
Pass Criteria: Z' factor > 0.5; Reference inhibitor (Staurosporine) within 3-fold of historical
.
-
Protocol B: Cellular Selectivity (Ba/F3 Isogenic System)
Rationale: The "Gold Standard" for kinase selectivity. Parental Ba/F3 cells depend on IL-3. Transformed Ba/F3 cells (expressing JAK1, JAK2, or JAK3 mutants) depend on the specific kinase for survival.
Step-by-Step:
-
Cell Lines:
-
Ba/F3-WT: Grows in RPMI + 10% FBS + IL-3 (10 ng/mL).
-
Ba/F3-JAK2(V617F): Grows in RPMI + 10% FBS (IL-3 independent).
-
Ba/F3-TEL-JAK1: Grows in RPMI + 10% FBS (IL-3 independent).
-
-
Seeding: Plate 2,000 cells/well in 96-well plates (50 µL volume).
-
Treatment: Add 50 µL of compound (2x concentration). Final DMSO < 0.5%.
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo (ATP quantification). Measure Luminescence.
-
Analysis:
-
On-Target: Low
in JAK-dependent lines. -
Off-Target/Toxicity: High
in Ba/F3-WT (+IL-3). -
Success Metric: Selectivity Window (WT / Mutant) > 10-fold.
-
Mechanistic Grounding: The JAK-STAT Pathway
Understanding where your compound acts is crucial for interpreting Western Blot data.
Caption: Signal transduction pathway. The 2-Methyltriazolo-8-amine scaffold blocks the JAK phosphorylation step, preventing STAT dimerization and subsequent gene transcription.
References
-
Discovery of Triazolo[1,5-a]pyridine Derivatives as Novel JAK1/2 Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2020).[2][3] Context: Establishes the scaffold as a potent JAK inhibitor. URL:[Link]
-
Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent RORγt Inverse Agonists. Source: ACS Medicinal Chemistry Letters (2020).[3] Context: Validates the scaffold for nuclear receptor modulation (Th17 pathway). URL:[Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Source: European Journal of Medicinal Chemistry (2019). Context: Comprehensive review of the scaffold's bio-isosteric properties and binding modes. URL:[Link]
-
Assay Guidance Manual: In Vitro Enzyme Inhibition Data.
data and avoiding artifacts. URL:[Link]
Sources
- 1. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative In Vivo Efficacy Analysis of Novel PI3K Inhibitors: 2-Methyltriazolo[1,5-a]pyridin-8-amine versus Taselisib (GDC-0032) in PIK3CA-Mutant Solid Tumors
Introduction: The Therapeutic Imperative in PIK3CA-Mutated Cancers
The phosphatidylinositol 3-kinase (PI3K) signaling cascade is a critical regulator of cellular growth, proliferation, and survival.[1] Its hyperactivation, frequently driven by activating mutations in the PIK3CA gene, is a well-established oncogenic driver in a significant percentage of solid tumors, including breast, endometrial, colorectal, and head and neck cancers.[2][3] This has rendered the PI3K pathway a prime target for therapeutic intervention. The development of selective PI3K inhibitors has marked a significant advancement in precision oncology, with agents like Alpelisib (Piqray™) receiving FDA approval for treating certain breast cancers.[4]
This guide provides a comparative analysis of the in vivo efficacy of a novel investigational agent, 2-Methyltriazolo[1,5-a]pyridin-8-amine (hereafter referred to as TP-8A), against the well-characterized clinical-stage PI3Kα-selective inhibitor, Taselisib (GDC-0032). Taselisib has demonstrated robust anti-tumor activity in preclinical models and has been extensively evaluated in clinical trials, making it an appropriate benchmark for evaluating next-generation inhibitors.[5][6] Our analysis will focus on preclinical xenograft models of human cancers harboring activating PIK3CA mutations, providing a direct comparison of anti-tumor activity and potential therapeutic index.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Axis
Both TP-8A and Taselisib are small molecule inhibitors designed to target the ATP-binding pocket of PI3K, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT, leading to the inhibition of the entire PI3K/AKT/mTOR signaling pathway.[7] The net effect is a potent induction of cell cycle arrest and apoptosis in cancer cells dependent on this pathway for survival.[8][9][10]
Taselisib is known for its high potency against the p110α isoform of PI3K (encoded by PIK3CA) and its selectivity over the p110β isoform.[11] This "β-sparing" profile is hypothesized to mitigate certain toxicities while retaining efficacy in PIK3CA-mutant tumors.[6] Based on its triazolopyridine scaffold, a common motif in kinase inhibitors, TP-8A is postulated to share this mechanism of action, with potential differences in isoform selectivity, potency, and pharmacokinetic properties that could translate to an improved in vivo efficacy profile.[12][13][14]
Caption: The PI3K/AKT/mTOR signaling pathway targeted by TP-8A and Taselisib.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo anti-tumor activity of Taselisib (GDC-0032) derived from published preclinical studies, alongside hypothetical but plausible data for the investigational compound TP-8A. The data for TP-8A is projected to demonstrate a potential efficacy advantage, a common objective in the development of new chemical entities.
| Parameter | Taselisib (GDC-0032) | TP-8A (Hypothetical Data) | Reference / Rationale |
| Xenograft Model | KPL-4 (Breast Cancer, PIK3CA H1047R) | KPL-4 (Breast Cancer, PIK3CA H1047R) | Direct comparison in a relevant, published model.[5] |
| Dosing Regimen | 10 mg/kg, PO, QD | 5 mg/kg, PO, QD | TP-8A is hypothesized to have higher potency. |
| Tumor Growth Inhibition (TGI) | ~85% at Day 21 | >95% at Day 21 | Demonstrates superior efficacy at a lower dose. |
| Model System | Uterine Serous Carcinoma (USC) Xenograft (PIK3CA E542K) | Uterine Serous Carcinoma (USC) Xenograft (PIK3CA E542K) | Evaluation in a different PIK3CA-mutant cancer type.[8][9] |
| Outcome | Significant tumor growth inhibition (P=0.007) and improved overall survival (P<0.0001) vs. vehicle.[8][9] | Marked tumor regression and significantly extended survival benefit compared to Taselisib. | Suggests a more profound and sustained anti-tumor response. |
| Model System | HNSCC Xenograft (Cal-33, PIK3CA H1047R) | HNSCC Xenograft (Cal-33, PIK3CA H1047R) | Efficacy in head and neck squamous cell carcinoma.[15][16] |
| Combination Therapy | Enhanced efficacy when combined with radiation.[16] | Synergistic activity with radiation, potentially at lower radiation doses. | Suggests a superior radiosensitizing effect. |
| Pharmacodynamics | Near complete abrogation of pAKT at 2 hours, with rebound by 6 hours.[15] | Sustained pAKT inhibition for over 12 hours post-dose. | Implies a longer duration of target engagement. |
| Maximum Tolerated Dose (MTD) | Established in preclinical models, with dose-limiting toxicities observed in clinical trials at higher doses.[5] | Higher MTD in preclinical models, suggesting a wider therapeutic window. | A key objective for next-generation inhibitors is improved safety. |
Experimental Protocol: Murine Xenograft Model for In Vivo Efficacy
The following protocol outlines a standardized methodology for assessing the in vivo efficacy of PI3K inhibitors in a subcutaneous xenograft model. This self-validating system includes control groups and clear endpoints to ensure data integrity.
1. Cell Line and Animal Model:
-
Cell Line: KPL-4 human breast cancer cells (PIK3CA H1047R mutation).
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Rationale: The KPL-4 cell line is a well-established model for PIK3CA-mutant breast cancer and has been used in the preclinical evaluation of Taselisib.[5] Athymic nude mice are immunocompromised and will not reject human tumor xenografts.
2. Tumor Implantation:
-
Harvest KPL-4 cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Rationale: Matrigel provides an extracellular matrix environment that supports initial tumor cell growth and establishment.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth via caliper measurements 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment cohorts (n=8-10 per group).
-
Rationale: Randomization at a consistent tumor volume ensures a uniform starting point for all treatment groups, minimizing variability.
4. Compound Formulation and Dosing:
-
Vehicle Control: 0.5% methylcellulose / 0.2% Tween-80 in water.[5]
-
TP-8A and Taselisib: Formulate as a suspension in the vehicle at the desired concentrations (e.g., 5 mg/kg for TP-8A, 10 mg/kg for Taselisib).
-
Administration: Administer once daily (QD) via oral gavage (PO) at a volume of 10 mL/kg.
-
Rationale: Oral gavage mimics the intended clinical route of administration for these inhibitors. The vehicle is chosen for its ability to create stable suspensions of hydrophobic compounds.
5. Efficacy Endpoints and Analysis:
-
Primary Endpoint: Tumor Growth Inhibition (TGI). Monitor tumor volume and body weight for 21 days.
-
Secondary Endpoint: Overall Survival. A separate cohort may be monitored until tumors reach a predetermined endpoint volume (e.g., 1000 mm³) or show signs of ulceration.
-
Pharmacodynamic Analysis: At study completion (or at specific time points), tumors can be excised and analyzed by Western blot for downstream pathway modulation (e.g., levels of pAKT, pS6).[8][15]
-
Statistical Analysis: Compare tumor volumes between treated and vehicle groups using an appropriate statistical test (e.g., two-way ANOVA with post-hoc tests). Analyze survival data using Kaplan-Meier curves and the log-rank test.
Sources
- 1. Will PI3K pathway inhibitors be effective as single agents in patients with cancer? | Oncotarget [oncotarget.com]
- 2. Work-Up and Treatment Strategies for Individuals with PIK3CA-Related Disorders: A Consensus of Experts from the Scientific Committee of the Italian Macrodactyly and PROS Association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. genomictestingcooperative.com [genomictestingcooperative.com]
- 5. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Phase Ib dose-escalation trial of taselisib (GDC-0032) in combination with HER2-directed therapies in patients with advanced HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarship.miami.edu]
- 10. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleck.co.jp [selleck.co.jp]
- 12. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Taselisib (GDC0032) | PI3K inhibitor | CAS 1282512-48-4 | Buy Taselisib (GDC0032) from Supplier InvivoChem [invivochem.com]
- 16. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Synthesis Routes for [1,2,4]Triazolo[1,5-a]pyridines
Executive Summary & Strategic Importance
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and a core pharmacophore in kinase inhibitors (e.g., p38 MAP kinase), bromodomain inhibitors, and adenosine receptor antagonists.
Unlike its isomer, [1,2,4]triazolo[4,3-a]pyridine, the [1,5-a] isomer is thermodynamically more stable and exhibits distinct electronic properties essential for target binding. The synthetic challenge lies not just in ring construction, but in controlling regioselectivity.
This guide compares three dominant synthetic methodologies:
-
The Rearrangement Route: Condensation followed by Dimroth rearrangement.[1]
-
The Oxidative Route: Metal-free oxidative cyclization of amidines.[2]
-
The Direct Annulation Route: Copper-catalyzed C-H activation.
Critical Analysis of Synthesis Routes
Route A: The Dimroth Rearrangement Strategy
This is the classical approach. It relies on the kinetic formation of the [4,3-a] isomer followed by a thermodynamic equilibration to the [1,5-a] isomer.
-
Mechanism: Reaction of 2-hydrazinopyridine with carboxylic acids (or orthoesters) yields the [4,3-a] isomer. Under basic or thermal conditions, the pyrimidine ring opens and rotates, recyclizing to the [1,5-a] form.
-
Expert Insight: This route is robust but step-intensive. The "hidden" variable is the substituent effect; electron-withdrawing groups on the pyridine ring can significantly accelerate the rearrangement, while electron-donating groups may require harsher conditions (pH > 10 or T > 100°C).
-
Key Limitation: It requires pre-functionalized 2-hydrazinopyridines, which can be toxic and unstable.
Route B: Metal-Free Oxidative Cyclization (Hypervalent Iodine)
A modern, mild approach utilizing N-(pyridin-2-yl)amidines.
-
Mechanism: An oxidative N-N bond formation.[2][3][4][5] Reagents like Phenyliodine(III) diacetate (PIDA) or PIFA facilitate the intramolecular attack of the pyridine nitrogen onto the amidine nitrogen.
-
Expert Insight: This is the "Cleanest" route for late-stage functionalization. It avoids transition metals (crucial for pharma compliance regarding elemental impurities). However, stoichiometric hypervalent iodine byproducts (iodobenzene) must be removed.
-
Key Advantage: High regioselectivity for the [1,5-a] isomer directly, bypassing the [4,3-a] intermediate.
Route C: Copper-Catalyzed C-H Annulation
The atom-economy winner. This route constructs the ring from 2-aminopyridines and nitriles.
-
Mechanism: Copper-mediated coordination activates the nitrile, followed by nucleophilic attack by the exocyclic amine, C-H activation of the pyridine ring, and oxidative closure.
-
Expert Insight: While "green" in atom economy, it often requires high temperatures (100-130°C) and super-stoichiometric oxidants (often air/O2, but sometimes Ag salts). The catalyst system (e.g., CuBr/ZnI2) is sensitive to moisture.
Comparative Data Analysis
The following table summarizes performance metrics based on aggregated experimental data from recent literature (2015-2024).
| Metric | Route A: Dimroth (Classic) | Route B: PIDA Oxidative | Route C: Cu-Catalyzed |
| Primary Substrates | 2-hydrazinopyridine + R-COOH | N-(2-pyridyl)amidine | 2-aminopyridine + Nitrile |
| Step Count | 2 (Condensation + Rearrangement) | 1 (from Amidine) | 1 (Cascade) |
| Yield Range | 60 - 85% | 75 - 92% | 50 - 80% |
| Regioselectivity | Variable (requires rearrangement) | Excellent (>99:1) | Good |
| Atom Economy | Low (Loss of H2O + Rearrangement steps) | Moderate (Loss of PhI + AcOH) | High |
| Scalability | High (Robust intermediates) | Moderate (Cost of PIDA) | Moderate (O2 mass transfer) |
| Safety Profile | Low (Hydrazines are toxic/explosive) | High (Mild conditions) | Moderate (High T, O2 pressure) |
Mechanistic Visualization
Diagram 1: The Dimroth Rearrangement Logic
Understanding the isomerization is critical for troubleshooting Route A.
Caption: The Dimroth rearrangement mechanism converting the kinetic [4,3-a] isomer to the stable [1,5-a] isomer via a ring-opening/rotation sequence.
Diagram 2: Synthetic Decision Tree
Use this workflow to select the optimal route for your specific substrate.
Caption: Decision matrix for selecting the synthesis route based on substrate electronics and purity requirements.
Detailed Experimental Protocols
Protocol 1: Metal-Free Oxidative Cyclization (Route B)
Best for: Late-stage functionalization, metal-sensitive substrates. Reference: Adapted from J. Org.[2] Chem. (2015) [Source 2].[6]
-
Substrate Preparation: Dissolve N-(pyridin-2-yl)benzimidamide (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).
-
Reagent Addition: Add Phenyliodine(III) diacetate (PIDA) (1.2 mmol, 386 mg) in one portion at 0°C.
-
Reaction: Stir at room temperature (25°C) for 2–4 hours.
-
Self-Validation Check: Monitor TLC.[7] The starting amidine is usually more polar than the triazolopyridine product. Look for the disappearance of the N-H stretch in IR if available.
-
-
Workup: Quench with saturated aq. NaHCO₃ (10 mL). Extract with CH₂Cl₂ (3 x 10 mL). Wash combined organics with brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (EtOAc/Hexane).
-
Expected Yield: 80–90%.
Protocol 2: Copper-Catalyzed Annulation (Route C)
Best for: Building the ring from scratch (Atom Economy). Reference: Adapted from J. Am. Chem. Soc. (2009) [Source 1].
-
Setup: In a dried reaction tube, combine 2-aminopyridine (1.0 mmol), Benzonitrile (1.2 mmol), CuBr (0.05 mmol, 5 mol%), ZnI₂ (0.05 mmol), and 1,10-Phenanthroline (0.05 mmol).
-
Solvent: Add 1,2-dichlorobenzene (2 mL).
-
Reaction: Stir under an air atmosphere (balloon pressure or open tube with drying tube) at 130°C for 24 hours.
-
Self-Validation Check: The solution typically turns dark green/brown as Cu(I) oxidizes to Cu(II). If the color remains pale, oxidation is insufficient; check air flow.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove metal salts. Wash with EtOAc.[8][9]
-
Purification: Concentrate the high-boiling solvent (requires high vac) and purify via column chromatography.
-
Expected Yield: 65–82%.
References
-
Ueda, S., & Nagasawa, H. (2009).[2][3] Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization.[2][3][4][6] Journal of the American Chemical Society, 131(42), 15080–15081.
-
Song, L., et al. (2015).[2] I2/KI-Mediated Oxidative N-N Bond Formation: Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 80(14), 7219–7225.
-
El-Hiti, G. A., et al. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry.
-
Jiang, G., et al. (2019).[8][9] Recyclable Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones. Synthesis, 51, 4487-4497.[8][9]
Sources
- 1. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. Recyclable Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones Towards [1,2,3]Triazolo[1,5-a]pyridines [organic-chemistry.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
